(3-Carbamoyl-5-nitrophenyl)boronic acid
Description
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Properties
IUPAC Name |
(3-carbamoyl-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O5/c9-7(11)4-1-5(8(12)13)3-6(2-4)10(14)15/h1-3,12-13H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELWZRCEJDUTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657437 | |
| Record name | (3-Carbamoyl-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102170-51-4 | |
| Record name | B-[3-(Aminocarbonyl)-5-nitrophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102170-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Carbamoyl-5-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Data Sheet: (3-Carbamoyl-5-nitrophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available chemical and physical properties of (3-Carbamoyl-5-nitrophenyl)boronic acid. Due to the limited availability of specific experimental data for this compound, information on closely related analogues is included for comparative purposes.
Core Chemical Properties
This compound is an aromatic boronic acid derivative featuring both a carbamoyl and a nitro functional group. These functionalities make it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of complex organic molecules through cross-coupling reactions.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₇H₇BN₂O₅ | [1][2] |
| Molecular Weight | 209.95 g/mol | [2] |
| CAS Number | 102170-51-4 | [2] |
| PubChem CID | 44119837 | [1] |
| Predicted Boiling Point | 414.4±55.0 °C | [2] |
| Predicted Density | 1.54±0.1 g/cm³ | [2] |
| Storage Conditions | 2-8°C, sealed, dry, inert gas | [2][3] |
Table 2: Comparative Properties of Related Nitrophenylboronic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Carboxy-5-nitrophenylboronic acid | C₇H₆BNO₆ | 210.94 | 229[4][5] |
| 3-Nitrophenylboronic acid | C₆H₆BNO₄ | 166.93 | 284-285 (dec.)[6] |
| (3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid | C₉H₁₁BN₂O₅ | 238.01 | Not available |
| (3-(Hydroxymethyl)-5-nitrophenyl)boronic acid | C₇H₈BNO₅ | 196.96 | Not available |
Synthesis and Purification
A detailed, peer-reviewed synthesis protocol for this compound is not currently available in the searched literature. However, a plausible synthetic route can be inferred from the synthesis of the analogous 3-carboxy-5-nitrophenylboronic acid. The general approach would likely involve the nitration of a suitable phenylboronic acid precursor.
Hypothetical Synthesis Workflow
References
- 1. This compound | C7H7BN2O5 | CID 44119837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. (3-(Morpholinocarbamoyl)-5-nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Carboxy-5-nitrophenylboronic acid | 101084-81-5 [chemicalbook.com]
- 6. 3-ニトロフェニルボロン酸 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to (3-Carbamoyl-5-nitrophenyl)boronic acid: Structure, Characterization, and Applications
This technical guide provides a comprehensive overview of the structure, characterization, and potential applications of (3-Carbamoyl-5-nitrophenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.
Chemical Structure and Properties
This compound is an aromatic organic compound featuring a phenyl ring substituted with a boronic acid group, a carbamoyl (carboxamide) group, and a nitro group at positions 1, 3, and 5, respectively. The presence of these functional groups imparts unique chemical properties, making it a versatile reagent in organic synthesis.
Table 1: Physicochemical Properties of this compound and a Close Analog
| Property | This compound | (3-Carbamoylphenyl)boronic acid (Analog) |
| Molecular Formula | C₇H₇BN₂O₅[1] | C₇H₈BNO₃ |
| Molecular Weight | 210.95 g/mol | 164.95 g/mol |
| PubChem CID | 44119837[1] | 13644335 |
| Calculated Dipole Moment | No data available | 3.41 Debye[2] |
| Calculated Energy Gap (HOMO-LUMO) | No data available | 5.59 eV[2] |
Note: Experimental data for this compound is limited. Data for the non-nitrated analog, (3-Carbamoylphenyl)boronic acid, is provided for comparison.
Characterization Data (Analog Compounds)
Table 2: Spectroscopic Data of Analogous Compounds
| Technique | Analog Compound | Observed Peaks/Signals |
| ¹H NMR | 3-Nitrophenylboronic acid | Expected signals in the aromatic region (δ 7.0-8.5 ppm). |
| ¹³C NMR | 3-Nitrobenzoic acid | Characteristic peaks for aromatic carbons and the carboxyl carbon. |
| FTIR | 3,4,5-Trifluorophenylboronic acid | Characteristic bands for O-H stretching (boronic acid), B-O stretching, and aromatic C-H stretching.[3] |
| Mass Spectrometry | (3-Carbamoylphenyl)boronic acid | Expected molecular ion peak corresponding to its molecular weight. |
Note: The spectral data provided are for analogous compounds and should be used as a reference for the expected characterization of this compound.
Experimental Protocols
A specific, validated synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be devised based on established organic chemistry methodologies. Two potential retro-synthetic approaches are outlined below.
Proposed Synthesis Route 1: Nitration of (3-Carbamoylphenyl)boronic acid
This protocol involves the nitration of a commercially available precursor.
Workflow for Synthesis Route 1
Caption: Proposed synthesis of this compound via nitration.
Methodology:
-
Nitration: (3-Carbamoylphenyl)boronic acid is slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction is stirred at a controlled temperature to prevent over-nitration.
-
Workup: The reaction mixture is quenched by pouring it onto ice, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the final product.
Proposed Synthesis Route 2: Amidation of 3-Carboxy-5-nitrophenylboronic acid
This alternative route involves the conversion of a carboxylic acid to a primary amide.
Workflow for Synthesis Route 2
Caption: Proposed synthesis via amidation of a carboxylic acid precursor.
Methodology:
-
Activation: 3-Carboxy-5-nitrophenylboronic acid is converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Amidation: The resulting acyl chloride is then reacted with ammonia or ammonium hydroxide to form the primary amide.
-
Purification: The final product is isolated and purified using standard techniques.
Role in Drug Discovery and Organic Synthesis
This compound is a valuable building block in drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between the boronic acid and various aryl or vinyl halides, enabling the synthesis of complex molecular scaffolds. The carbamoyl and nitro groups can be further functionalized or may serve as key pharmacophoric features in the final drug candidate.
The boronic acid moiety is known to be a bioisostere of the carboxylic acid group and can interact with biological targets. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule and may be involved in specific interactions or can be reduced to an amino group for further derivatization.
Logical Workflow: Suzuki-Miyaura Coupling in Drug Discovery
Caption: General workflow of the Suzuki-Miyaura coupling reaction.
This reaction is instrumental in synthesizing a wide range of biologically active compounds, including kinase inhibitors for cancer therapy.[4] The versatility of the Suzuki-Miyaura coupling, with its mild reaction conditions and tolerance of various functional groups, makes this compound a highly sought-after intermediate in the pharmaceutical industry.
References
An In-depth Technical Guide to (3-Carbamoyl-5-nitrophenyl)boronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Carbamoyl-5-nitrophenyl)boronic acid is a specialized organic compound that holds significant interest within the realms of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a boronic acid moiety, a carbamoyl group, and a nitro group on a phenyl ring, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, along with insights into its applications, particularly in the development of kinase inhibitors for targeted cancer therapy. While experimental data for this specific compound is limited, this document consolidates available information and draws comparisons with its close analogue, 3-Carboxy-5-nitrophenylboronic acid, to provide a thorough understanding.
Core Physical and Chemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following tables summarize the known properties of the target compound and its closely related carboxylic acid analogue for comparative purposes.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇BN₂O₅ | --INVALID-LINK--[1] |
| Molecular Weight | 209.95 g/mol | --INVALID-LINK--[1] |
| CAS Number | 102170-51-4 | Not consistently verified |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Table 2: Physical and Chemical Properties of 3-Carboxy-5-nitrophenylboronic acid (Analogue)
| Property | Value | Source |
| Molecular Formula | C₇H₆BNO₆ | --INVALID-LINK--[2] |
| Molecular Weight | 210.94 g/mol | --INVALID-LINK--[2] |
| CAS Number | 101084-81-5 | --INVALID-LINK--[2] |
| Appearance | White to off-white powder | - |
| Melting Point | 229 °C (lit.) | --INVALID-LINK--[2] |
| Vapor Pressure | 6.36E-11 mmHg at 25°C | --INVALID-LINK--[2] |
Experimental Protocols
General Synthesis Workflow
The synthesis of this compound would likely involve a multi-step process. A plausible route is the conversion of a suitable starting material, such as 3,5-dinitrobenzoyl chloride, to the corresponding amide, followed by a borylation reaction. Alternatively, a pre-functionalized brominated precursor could be used in a Grignard reaction followed by reaction with a borate ester.
Caption: Plausible synthetic workflow for this compound.
Suzuki-Miyaura Cross-Coupling Protocol
A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is fundamental in drug discovery for the synthesis of biaryl compounds.
General Protocol:
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq), the aryl halide coupling partner (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
The structural motifs present in this compound make it an attractive starting material for the synthesis of pharmacologically active molecules, particularly kinase inhibitors.
Role as a Kinase Inhibitor Building Block
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[4] Kinase inhibitors are a major class of targeted therapies that can selectively block the activity of specific kinases.[4]
This compound can be utilized as a scaffold to which various functional groups can be attached via reactions such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of chemical space to develop potent and selective kinase inhibitors. The carbamoyl and nitro groups can also be modified to fine-tune the molecule's properties, such as solubility and cell permeability, and to establish key interactions with the target kinase.
Caption: Logical relationship of the boronic acid as a scaffold in kinase inhibitor synthesis.
Targeted Signaling Pathways
While specific kinase targets for inhibitors derived from this compound are not explicitly documented, such compounds are designed to interfere with key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A representative example is the RAS-RAF-MEK-ERK pathway, a central signaling cascade that is frequently hyperactivated in various cancers.
References
Technical Guide: (3-Carbamoyl-5-nitrophenyl)boronic acid (CAS No. 102170-51-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Carbamoyl-5-nitrophenyl)boronic acid is a specialized organic compound that holds significant promise in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a boronic acid group, a carbamoyl moiety, and a nitro group, makes it a versatile building block for the synthesis of complex molecules with tailored biological activities. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug discovery, with a focus on its role as a key intermediate in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₇H₇BN₂O₅ and a molecular weight of 209.95 g/mol .[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 102170-51-4 | [1] |
| Molecular Formula | C₇H₇BN₂O₅ | [1] |
| Molecular Weight | 209.95 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥95% | [2] |
Synthesis of this compound
Experimental Protocol: General Synthesis of Substituted Phenylboronic Acids
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
Appropriately substituted bromobenzene precursor (e.g., 3-bromo-5-nitrobenzamide)
-
Magnesium (Mg) turnings
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
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Trialkyl borate (e.g., Trimethyl borate - B(OCH₃)₃)
-
Aqueous acid (e.g., Hydrochloric acid - HCl) for hydrolysis
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and equipment for anhydrous reactions
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings under an inert atmosphere.
-
Dissolve the substituted bromobenzene precursor in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Gentle heating may be required.
-
Once the reaction starts (indicated by a color change and/or bubbling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture until the magnesium is consumed.
-
-
Borylation:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve the trialkyl borate in anhydrous THF and add it to the dropping funnel.
-
Add the trialkyl borate solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Hydrolysis:
-
Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and aqueous acid (e.g., 1 M HCl).
-
Continue stirring until all solids have dissolved.
-
-
Work-up and Purification:
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude boronic acid.
-
The crude product can be purified by recrystallization or column chromatography.
-
Applications in Drug Development
The boronic acid moiety is a key pharmacophore in numerous approved drugs and clinical candidates, primarily due to its ability to form reversible covalent bonds with the active site serine residues of various enzymes. This compound serves as a crucial intermediate in the synthesis of such bioactive molecules, particularly in the development of enzyme inhibitors.
Role in Suzuki-Miyaura Cross-Coupling Reactions
One of the most significant applications of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are prevalent in many drug molecules.
Below is a generalized experimental workflow for a Suzuki-Miyaura coupling reaction, which can be adapted for use with this compound.
Application in Enzyme Inhibition
Boronic acids are known to be effective inhibitors of serine proteases and other enzymes. The boronic acid group can interact with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of substrate hydrolysis and thereby blocking the enzyme's activity. While specific enzyme targets for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential activity against a range of enzymes relevant to various disease pathways.
The logical relationship for the inhibitory action of a boronic acid on a serine protease is depicted in the following diagram:
Conclusion
This compound is a valuable and versatile chemical entity for researchers and professionals in drug discovery and development. Its utility as a key building block in Suzuki-Miyaura cross-coupling reactions and its potential as a precursor for potent enzyme inhibitors make it a compound of significant interest. The information and protocols provided in this guide serve as a foundational resource for the synthesis and application of this important molecule in the pursuit of novel therapeutic agents.
References
Spectroscopic and Synthetic Profile of (3-Carbamoyl-5-nitrophenyl)boronic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for (3-Carbamoyl-5-nitrophenyl)boronic acid, a key building block for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra in public literature, this guide presents a combination of predicted data based on analogous compounds and established spectroscopic principles, alongside generalized experimental protocols.
Spectroscopic Data
The spectroscopic data for this compound is summarized below. These values are predicted based on the analysis of its functional groups and comparison with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound in a suitable deuterated solvent such as DMSO-d₆ are presented in the tables below.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 - 8.9 | Singlet (broad) | 1H | Aromatic H |
| ~8.5 - 8.7 | Singlet (broad) | 1H | Aromatic H |
| ~8.3 - 8.5 | Singlet (broad) | 1H | Aromatic H |
| ~8.0 - 8.4 | Singlet (broad) | 2H | -B(OH)₂ |
| ~7.6 and ~8.1 | Two Singlets (broad) | 2H | -CONH₂ |
Note: The aromatic protons in a 1,3,5-trisubstituted benzene ring with strong electron-withdrawing groups will appear as distinct, closely spaced signals, likely broad singlets or multiplets depending on the resolution and solvent. The acidic protons of the boronic acid and the amide protons are expected to be broad and their chemical shifts can be highly dependent on concentration and residual water in the solvent.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165-168 | C=O (Amide) |
| ~148-150 | C-NO₂ |
| ~135-140 | C-B (often broad and sometimes unobserved) |
| ~130-135 | Aromatic CH |
| ~125-130 | Aromatic CH |
| ~120-125 | Aromatic CH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (boronic acid, intermolecular H-bonding) |
| 3350 - 3150 | Medium | N-H stretch (amide) |
| ~3100 | Weak | Aromatic C-H stretch |
| ~1680 | Strong | C=O stretch (Amide I) |
| ~1620 | Medium | N-H bend (Amide II) |
| 1600, 1475 | Medium-Weak | Aromatic C=C stretch |
| 1550 - 1475 | Strong | Asymmetric N-O stretch (nitro group)[1] |
| 1360 - 1290 | Strong | Symmetric N-O stretch (nitro group)[1] |
| ~1350 | Strong | B-O stretch |
| ~730 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound (Molecular Weight: 209.95 g/mol ), the expected data from an electrospray ionization (ESI) mass spectrum is presented below.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 211.0 | [M+H]⁺ |
| 233.0 | [M+Na]⁺ |
| 209.0 | [M]⁺ |
| 192.0 | [M-OH]⁺ or [M-NH₃]⁺ |
| 164.0 | [M-COOH]⁺ |
Note: The fragmentation pattern can be complex. The loss of water from the boronic acid moiety is a common fragmentation pathway.[2][3]
Experimental Protocols
The following sections detail generalized protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for similar compounds.
Synthesis
A common route for the synthesis of substituted phenylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.
Diagram 1: Synthetic Workflow
Protocol:
-
Reaction Setup: A solution of the starting material (e.g., 3-bromo-5-nitrobenzamide) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. An organolithium reagent, such as n-butyllithium, is added dropwise while maintaining the low temperature. The reaction is stirred for a specified time to allow for the formation of the aryllithium intermediate.
-
Borylation: A trialkyl borate, for instance, triisopropyl borate, is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the pure this compound.
Spectroscopic Characterization
Diagram 2: Characterization Workflow
Protocols:
-
NMR Spectroscopy:
-
Sample Preparation: A small amount of the purified product (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are used for both ¹H and ¹³C NMR.
-
Data Processing: The raw data is processed (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.
-
-
IR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: The IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹). A background spectrum is collected prior to the sample measurement.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the characteristic functional groups.
-
-
Mass Spectrometry:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonia to promote ionization.
-
Data Acquisition: The solution is infused into the electrospray ionization (ESI) source of a mass spectrometer. The data is acquired in both positive and negative ion modes.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
-
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a fundamental transformation in the construction of complex drug molecules. The nitro group can be a precursor to an amino group through reduction, allowing for further functionalization. The carbamoyl group can engage in hydrogen bonding interactions, which is crucial for molecular recognition at biological targets. This trifunctional nature makes it a versatile building block in the development of kinase inhibitors, protease inhibitors, and other therapeutic agents.
References
An In-depth Technical Guide on the Molecular Structure of (3-Carbamoyl-5-nitrophenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological applications of (3-carbamoyl-5-nitrophenyl)boronic acid and its derivatives. These compounds are of significant interest in medicinal chemistry, serving as versatile scaffolds for the development of targeted therapeutics, particularly kinase inhibitors.
Molecular Structure and Physicochemical Properties
This compound is an aromatic boronic acid characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂], a carbamoyl group [-C(O)NH₂], and a nitro group [-NO₂]. This trifunctional substitution pattern provides a unique electronic and structural framework for diverse chemical modifications.
Physicochemical Data
The following table summarizes the key physicochemical properties of the parent compound and several of its derivatives, as compiled from available chemical databases.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound[1] | 102170-51-4 | C₇H₇BN₂O₅ | 209.95 |
| 3-(Propylcarbamoyl)-5-nitrophenylboronic acid | 871332-88-6 | C₁₀H₁₃BN₂O₅ | 252.03 |
| (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid | 1352467-53-7 | C₁₀H₁₁BN₂O₅ | 250.02 |
| (3-(Morpholinocarbamoyl)-5-nitrophenyl)boronic acid[2] | N/A | C₁₁H₁₄BN₃O₆ | 295.06 |
| (3-(Hydroxymethyl)-5-nitrophenyl)boronic acid[3] | 2098062-40-7 | C₇H₈BNO₅ | 196.96 |
| (3-Carbamoyl-5-ethylphenyl)boronic acid[4] | N/A | C₉H₁₂BNO₃ | 193.01 |
Structural Parameters
| Bond | Theoretical Bond Length (Å)[5] |
| C-B | 1.567 |
| B-O | ~1.37 (average) |
| C-C (aromatic) | ~1.39-1.40 (average) |
| C-C(O) | 1.509 |
| C=O | 1.233 |
| C-N | 1.359 |
Synthesis and Chemical Reactivity
The synthesis of this compound derivatives can be achieved through a multi-step process, typically starting from a readily available substituted benzene ring. The boronic acid moiety is often introduced via a Miyaura borylation or by quenching an organometallic intermediate with a borate ester. The carbamoyl group can be formed through the amidation of a corresponding carboxylic acid.
Representative Synthetic Workflow
The following diagram illustrates a plausible synthetic route for a generic N-substituted this compound derivative, starting from 3-bromo-5-nitrobenzoic acid.
Caption: A plausible synthetic pathway for N-substituted derivatives.
Key Experimental Protocols
This protocol describes the formation of the amide bond, a key step in the synthesis of the target derivatives.[6][7][8][9]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-bromo-5-nitrobenzoic acid (1.0 eq.), the desired amine (1.1 eq.), and an arylboronic acid catalyst (e.g., 3,4,5-trifluorophenyl)boronic acid, 5 mol%).
-
Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene, to the flask.
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
The boronic acid functionality is a powerful tool for carbon-carbon bond formation, enabling the synthesis of complex biaryl structures.[10][11][12][13][14]
-
Reaction Setup: In a flame-dried Schlenk flask, combine the this compound derivative (1.2 eq.), the desired aryl halide (e.g., aryl bromide, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1), to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Biological Activity and Signaling Pathways
Phenylboronic acid derivatives are recognized as potent enzyme inhibitors, with some demonstrating significant potential in cancer therapy.[15][16][17] Their mechanism often involves the formation of a reversible covalent bond between the boron atom and a nucleophilic residue (such as serine or threonine) in the enzyme's active site. Given their use as intermediates for kinase inhibitors, a plausible target for derivatives of this compound is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[18][19][20][21][22]
Plausible Signaling Pathway: PI3K/Akt/mTOR Inhibition
The diagram below illustrates the PI3K/Akt/mTOR pathway and a hypothetical point of inhibition by a this compound-based inhibitor. Such an inhibitor could target the ATP-binding pocket of a kinase in this pathway, such as Akt or mTOR.
Caption: Inhibition of Akt phosphorylation by a hypothetical derivative.
Experimental Protocol: Western Blot for Akt Phosphorylation
To experimentally validate the inhibition of the Akt pathway, a Western blot analysis can be performed to measure the levels of phosphorylated Akt (p-Akt) in cancer cells treated with a this compound derivative.[23][24][25][26]
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) to ~80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction (Lysis):
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt and a housekeeping protein like GAPDH or β-actin.
-
Western Blot Experimental Workflow Diagram
Caption: Workflow for assessing protein phosphorylation via Western blot.
Conclusion
This compound and its derivatives represent a valuable class of compounds for drug discovery and development. Their unique molecular structure allows for versatile synthetic modifications, making them ideal starting points for creating libraries of potential therapeutic agents. While publicly available data on their specific structural and biological properties is limited, their utility as building blocks for kinase inhibitors is evident. The provided protocols offer a foundation for the synthesis and biological evaluation of these promising molecules, particularly in the context of targeting cancer-related signaling pathways like the PI3K/Akt/mTOR cascade. Further research, including crystallographic studies and detailed enzymatic assays, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound class.
References
- 1. This compound | C7H7BN2O5 | CID 44119837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3-(Morpholinocarbamoyl)-5-nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. (3-(Hydroxymethyl)-5-nitrophenyl)boronic acid | C7H8BNO5 | CID 140787923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3-Carbamoyl-5-ethylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 22. ascopubs.org [ascopubs.org]
- 23. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 26. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
Methodological & Application
Application Notes and Protocols for (3-Carbamoyl-5-nitrophenyl)boronic acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (3-Carbamoyl-5-nitrophenyl)boronic acid as a key building block in Suzuki-Miyaura cross-coupling reactions. This reagent is of significant interest in medicinal chemistry, particularly for the synthesis of complex molecules, including Poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of targeted cancer therapies.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[1][2] this compound is a valuable reagent in this context, offering a scaffold with both a carbamoyl and a nitro group. These functional groups provide opportunities for further chemical modifications and are key pharmacophoric elements in various drug candidates. The electron-withdrawing nature of the nitro and carbamoyl groups can influence the reactivity of the boronic acid in the coupling reaction.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process facilitated by the presence of a base. The base activates the boronic acid, enhancing its nucleophilicity.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; ArPdX [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4"]; Transmetalation [label="Transmetalation", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; ArPdAr [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; ArAr [label="Ar¹-Ar²", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ar1X [label="Ar¹-X", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ar2BOH2 [label="Ar²-B(OH)₂", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Borate [label="[Ar²-B(OH)₃]⁻", fillcolor="#F1F3F4"];
// Edges Pd0 -> OxAdd [label=""]; Ar1X -> OxAdd [color="#EA4335"]; OxAdd -> ArPdX [label=""]; ArPdX -> Transmetalation [label=""]; Ar2BOH2 -> Base [style=dashed, arrowhead=none]; Base -> Borate [label="Activation", style=dashed]; Borate -> Transmetalation [label="", color="#4285F4"]; Transmetalation -> ArPdAr [label=""]; ArPdAr -> RedElim [label=""]; RedElim -> ArAr [color="#34A853"]; RedElim -> Pd0 [label="Regeneration"]; } Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: General Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides and arylboronic acids with electron-withdrawing groups, which can serve as a starting point for optimizing the coupling of this compound.
| Component | Example Reagents/Conditions | Typical Concentration/Loading | Purpose |
| Aryl Halide | 3-Bromo-5-nitrobenzamide, Aryl Bromides | 1.0 equivalent | Electrophilic coupling partner |
| Boronic Acid | This compound | 1.1 - 1.5 equivalents | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | 1 - 5 mol% | Facilitates C-C bond formation |
| Ligand (if needed) | SPhos, PPh₃, dppf | 2 - 10 mol% | Stabilizes and activates the catalyst |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equivalents | Activates the boronic acid |
| Solvent | 1,4-Dioxane/Water, DMF, Toluene/Water | 0.1 - 0.5 M | Solubilizes reactants and reagents |
| Temperature | 80 - 110 °C | - | Provides energy for the reaction |
| Reaction Time | 2 - 24 hours | - | Time to reach completion |
Note: These are general conditions and may require optimization for specific substrate combinations.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of an aryl bromide with this compound. These can be adapted for both conventional heating and microwave-assisted synthesis.
Protocol 1: Conventional Heating
This protocol describes a standard procedure for Suzuki-Miyaura coupling using conventional heating.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF, 5 mL)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the aryl bromide (1.0 eq), this compound (1.5 eq), and the base (2.0 eq).
-
Add the palladium catalyst to the vial.
-
Add the solvent to the vial and seal it with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Reaction Setup:\nCombine Aryl Halide, Boronic Acid,\nCatalyst, and Base in a Flask"]; inert [label="Create Inert Atmosphere\n(Evacuate and backfill with Ar/N₂)"]; solvent [label="Add Degassed Solvent"]; reaction [label="Heat Reaction Mixture\n(Conventional or Microwave)"]; monitor [label="Monitor Reaction Progress\n(TLC, LC-MS)"]; workup [label="Aqueous Work-up:\nDilute, Wash with Water and Brine"]; dry [label="Dry Organic Layer\n(e.g., Na₂SO₄)"]; concentrate [label="Concentrate Under\nReduced Pressure"]; purify [label="Purify Crude Product\n(Column Chromatography/Recrystallization)"]; characterize [label="Characterize Product\n(NMR, MS, etc.)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> setup; setup -> inert; inert -> solvent; solvent -> reaction; reaction -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> dry; dry -> concentrate; concentrate -> purify; purify -> characterize; characterize -> end; } Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of PARP inhibitors. PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The carbamoyl and nitro functionalities of this boronic acid are often integral parts of the final pharmacophore, contributing to the binding affinity and selectivity of the inhibitor for the PARP enzyme.
Troubleshooting
-
Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid, changing the base, or screening different palladium catalysts and ligands. The presence of two electron-withdrawing groups on the boronic acid might require a more active catalyst system.
-
Decomposition of Boronic Acid: Protodeboronation (replacement of the boronic acid group with a hydrogen) can be a side reaction. Using anhydrous solvents and ensuring a thoroughly inert atmosphere can minimize this.
-
Formation of Homocoupled Products: The formation of biaryl products from the coupling of two boronic acid molecules can occur. Adjusting the stoichiometry of the reactants and the reaction temperature may reduce this side reaction.
By following these guidelines and optimizing the reaction conditions, the Suzuki-Miyaura coupling of this compound can be a reliable and efficient method for the synthesis of a diverse range of complex molecules for applications in research and drug development.
References
Applications of (3-Carbamoyl-5-nitrophenyl)boronic acid in organic synthesis
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Analyzing Initial Findings
I've gotten a solid handle on boronic acids' role in organic synthesis and medicinal chemistry. Importantly, the search confirmed the use of this compound as an important building block. Now, I'm diving deeper into its specific applications and reactions.
Adapting Experimental Protocols
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Application Notes and Protocols: (3-Carbamoyl-5-nitrophenyl)boronic acid as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Carbamoyl-5-nitrophenyl)boronic acid is a valuable synthetic intermediate in medicinal chemistry, primarily utilized as a key building block for the construction of complex organic molecules with therapeutic potential. Its unique trifunctional nature, featuring a boronic acid, a carbamoyl group, and a nitro group, offers medicinal chemists a versatile scaffold for generating diverse molecular libraries. The boronic acid moiety is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. This allows for the efficient synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds. Notably, this building block has proven instrumental in the development of potent and selective kinase inhibitors, a critical class of therapeutics in oncology and immunology.
Key Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a precursor for creating substituted phenyl derivatives that can be incorporated into larger drug-like molecules. The carbamoyl and nitro groups provide handles for further chemical modifications and can participate in crucial interactions with biological targets.
A significant application of this building block is in the synthesis of pyrimidine-5-carboxamide derivatives that act as inhibitors of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Dysregulation of Syk signaling is implicated in several inflammatory and autoimmune diseases, as well as in certain cancers, making it an attractive therapeutic target.
Quantitative Data: Inhibition of Syk Kinase
The following table summarizes the in vitro inhibitory activity of representative pyrimidine-5-carboxamide derivatives synthesized using a precursor derived from this compound. The data highlights the potential of this building block in generating potent kinase inhibitors.
| Compound ID | Structure | Syk IC50 (nM) |
| 1 | 2-{(Z)-2-[(cis-2-{[5-carbamoyl-4-(3-methylanilino)pyrimidin-2-yl]amino}cyclohexyl)carbamoyl]vinyl}phenyl acetate | 50 |
| 2 | 2-{[5-carbamoyl-4-(3-methylanilino)pyrimidin-2-yl]amino}cyclohexyl acetate | 100 |
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate - 2-Amino-N-(3-borono-5-nitrophenyl)pyrimidine-5-carboxamide
This protocol describes the synthesis of a key intermediate where the this compound scaffold is coupled with a pyrimidine core. This intermediate can then be used in further synthetic steps to generate a library of potential kinase inhibitors.
Materials:
-
This compound
-
2-Amino-5-bromopyrimidine
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add this compound (1.2 equivalents), 2-amino-5-bromopyrimidine (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Add a mixture of 1,4-dioxane and water (4:1 v/v).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 2-amino-N-(3-borono-5-nitrophenyl)pyrimidine-5-carboxamide.
Protocol 2: General Procedure for the Synthesis of Pyrimidine-5-carboxamide Syk Inhibitors via Suzuki-Miyaura Coupling
This protocol outlines the general steps for the final Suzuki-Miyaura coupling to generate the target Syk inhibitors.
Materials:
-
2-Amino-N-(3-borono-5-nitrophenyl)pyrimidine-5-carboxamide (from Protocol 1)
-
Appropriate aryl or heteroaryl halide (e.g., 2-bromoaniline derivative)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., DMF, dioxane, or toluene/water mixture)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 2-amino-N-(3-borono-5-nitrophenyl)pyrimidine-5-carboxamide (1.0 equivalent), the desired aryl or heteroaryl halide (1.1 equivalents), and the base (2.0 equivalents).
-
Add the solvent and degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (0.05 - 0.1 equivalents).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the final pyrimidine-5-carboxamide derivative.
Visualizations
Signaling Pathway
Caption: Simplified Syk signaling pathway in B-cells and the point of inhibition.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of Syk inhibitors.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (3-Carbamoyl-5-nitrophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between various organic halides and organoboron compounds. This methodology is of paramount importance in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates. (3-Carbamoyl-5-nitrophenyl)boronic acid is a valuable building block in medicinal chemistry, as the carbamoyl and nitro functionalities offer opportunities for further synthetic transformations and can act as key pharmacophoric elements.
These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions using this compound. The protocols detailed below are based on established methodologies for structurally similar boronic acids and are intended to serve as a starting point for reaction optimization.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids bearing electron-withdrawing groups. These conditions are applicable to this compound, though optimization may be required for specific substrates.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (5:1) | 90 | 16 | 75-85 |
| 3 | 2-Chlorotoluene | Pd₂(dba)₃ (2) | t-Bu₃P-HBF₄ (4) | K₃PO₄ (2) | Toluene | 110 | 24 | 60-70 |
| 4 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 8 | 90-98 |
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of an aryl halide with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate or oil bath
-
Solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealed tube containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst, and base.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Suzuki Coupling with (3-Carbamoyl-5-nitrophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). (3-Carbamoyl-5-nitrophenyl)boronic acid is a valuable building block in medicinal chemistry, as the carbamoyl and nitro functionalities offer sites for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
However, the presence of two electron-withdrawing groups (carbamoyl and nitro) on the phenylboronic acid ring presents unique challenges. These groups can deactivate the boronic acid towards transmetalation and increase the propensity for side reactions such as protodeboronation, where the boronic acid group is cleaved from the aromatic ring. Therefore, careful optimization of the reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity.
These application notes provide a comprehensive overview of the key considerations and detailed protocols for performing Suzuki coupling reactions with this compound.
Key Reaction Parameters and Optimization
Successful Suzuki coupling of this compound with various aryl and heteroaryl halides hinges on the judicious selection of the following reaction components:
-
Palladium Catalyst: The choice of palladium catalyst and its associated ligands is critical. For electron-deficient boronic acids, catalysts with electron-rich and bulky phosphine ligands are often preferred as they can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. A delicate balance is required; the base must be strong enough to form the reactive boronate species but not so strong as to promote significant protodeboronation or degradation of the starting materials.
-
Solvent: The solvent system must be capable of dissolving the reactants and the catalyst, and its polarity can influence the reaction rate and selectivity. Aprotic polar solvents, often in combination with water, are commonly employed.
-
Temperature: The reaction temperature is a key parameter to control the reaction rate. Higher temperatures can often improve yields for less reactive substrates but may also increase the rate of decomposition and side reactions.
Tabulated Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Suzuki coupling of this compound with various aryl halides. The data is compiled from representative literature procedures and should serve as a starting point for optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 100 | 16 | 78 |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ (2) + SPhos (4) | Cs₂CO₃ (3.0) | Toluene | 110 | 24 | 65 |
| 4 | 1-Iodo-3-methoxybenzene | Pd(OAc)₂ (2) + P(o-tolyl)₃ (4) | Na₂CO₃ (2.0) | DMF/H₂O (10:1) | 90 | 10 | 92 |
Note: Yields are isolated yields and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of this compound with an aryl bromide. These protocols are intended as a guide and may require optimization for different substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄ and K₂CO₃
This protocol is a standard and often effective method for the Suzuki coupling of this compound with aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed solvent mixture of toluene, ethanol, and water (4:1:1 v/v/v). The typical concentration is 0.1 M with respect to the boronic acid.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl derivative.
Protocol 2: Procedure for Challenging Couplings using Pd(dppf)Cl₂ and K₃PO₄
This protocol is recommended for more challenging couplings, such as with electron-deficient or sterically hindered aryl halides, where the standard conditions may give low yields.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 3-Bromopyridine) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine this compound, the aryl halide, and potassium phosphate.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Add the degassed solvent mixture of 1,4-dioxane and water (5:1 v/v). The typical concentration is 0.1 M with respect to the boronic acid.
-
Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for (3-Carbamoyl-5-nitrophenyl)boronic acid in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Carbamoyl-5-nitrophenyl)boronic acid is a specialized organic reagent that serves as a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its unique structure, featuring a boronic acid moiety, a carbamoyl group, and a nitro group, makes it an important partner in palladium-catalyzed cross-coupling reactions. The boronic acid functional group enables efficient carbon-carbon bond formation, most notably through the Suzuki-Miyaura coupling reaction. This allows for the construction of biaryl structures, which are common scaffolds in many biologically active compounds.
The presence of the electron-withdrawing nitro and carbamoyl groups influences the electronic properties of the phenyl ring, impacting the reactivity of the boronic acid in cross-coupling reactions. This reagent is of particular interest to drug development professionals for its role as a key intermediate in the synthesis of kinase inhibitors for potential cancer therapies.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful and versatile method forms a C-C bond between an organoboron compound (the boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and generally high yields.
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established pathway involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data from Synthetic Applications
| Aryl Halide Partner | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Product | Yield | Reference |
| 4-Chloro-5-(4-methoxy-phenyl)-7H-pyrrolo[2,3-d]pyrimidine | This compound | Pd(dppf)Cl₂ (10 mol%) | Na₂CO₃ (2 M aq.) | 1,4-Dioxane | 110 °C, 2 h | 4-(3-Carbamoyl-5-nitrophenyl)-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine | Not explicitly stated, product isolated | Patent WO2008080001A1 |
Experimental Protocols
The following protocols provide detailed methodologies for a typical Suzuki-Miyaura coupling reaction using this compound.
Protocol 1: Synthesis of a Biaryl Kinase Inhibitor Intermediate
This protocol is adapted from the synthesis of 4-(3-Carbamoyl-5-nitrophenyl)-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine as described in patent WO2008080001A1.
Materials and Reagents:
-
4-Chloro-5-(4-methoxy-phenyl)-7H-pyrrolo[2,3-d]pyrimidine
-
This compound (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.1 equivalents)
-
Sodium carbonate (Na₂CO₃), 2 M aqueous solution (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plate and appropriate eluent for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-5-(4-methoxy-phenyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), this compound (1.2 eq), and Pd(dppf)Cl₂ (0.1 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane via syringe, followed by the 2 M aqueous solution of Na₂CO₃. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting aryl chloride is consumed (typically 2 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure biaryl product.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Safety and Handling
-
This compound should be handled in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium catalysts are toxic and should be handled with care in a fume hood.
-
Organic solvents like 1,4-dioxane are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) before use.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these reactions.
Synthesis of Biaryl Compounds Using (3-Carbamoyl-5-nitrophenyl)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing (3-Carbamoyl-5-nitrophenyl)boronic acid. The primary application of this protocol is in the construction of complex biaryl structures, which are key pharmacophores in various drug candidates, particularly kinase inhibitors. The methodologies outlined are based on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a boronic acid moiety for cross-coupling, a carbamoyl group, and a nitro group, allows for the synthesis of diverse and complex molecular architectures. Biaryl scaffolds are prevalent in numerous biologically active compounds, and the use of this specific boronic acid has been instrumental in the development of potent kinase inhibitors for therapeutic applications.
Application: Synthesis of a Key Kinase Inhibitor Intermediate
A primary application of this compound is in the synthesis of biaryl intermediates for kinase inhibitors. The following protocol details its use in a Suzuki-Miyaura coupling reaction with (R)-ethyl 1-(4-amino-3-chlorophenyl)piperidine-3-carboxylate to produce a key intermediate in the synthesis of Rho kinase (ROCK) inhibitors, which have potential applications in the treatment of glaucoma and other diseases.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from the procedures outlined in U.S. Patent 9,643,927 B1, assigned to Aerie Pharmaceuticals, Inc.
Reaction Scheme:
Materials:
-
This compound
-
(R)-ethyl 1-(4-amino-3-chlorophenyl)piperidine-3-carboxylate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (1.2 equivalents) and (R)-ethyl 1-(4-amino-3-chlorophenyl)piperidine-3-carboxylate (1.0 equivalent).
-
Catalyst and Base Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents) and sodium carbonate (3.0 equivalents) to the reaction vessel.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Reaction: Heat the mixture to a temperature between 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling reaction.
| Reagent/Parameter | Molar Ratio/Value | Role |
| This compound | 1.2 eq | Coupling Partner |
| (R)-ethyl 1-(4-amino-3-chlorophenyl)piperidine-3-carboxylate | 1.0 eq | Coupling Partner |
| Pd(dppf)Cl₂ | 0.05 eq | Palladium Catalyst |
| Sodium Carbonate (Na₂CO₃) | 3.0 eq | Base |
| 1,4-Dioxane/Water | 4:1 to 10:1 (v/v) | Solvent |
| Temperature | 80-100 °C | Reaction Temperature |
| Product Yield | Typically >80% | Outcome |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of the biaryl compound via the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Use of (3-Carbamoyl-5-nitrophenyl)boronic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Carbamoyl-5-nitrophenyl)boronic acid (CAS No. 102170-51-4) is a versatile organic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its unique trifunctional structure, featuring a boronic acid moiety, a carbamoyl group, and a nitro group, makes it a valuable reagent for constructing highly functionalized biaryl and heterocyclic scaffolds. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1] The presence of the electron-withdrawing nitro group and the hydrogen-bonding capable carbamoyl group can influence reactivity and provide handles for further synthetic transformations, making this reagent particularly useful for creating diverse molecular architectures.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its role as a coupling partner in Suzuki-Miyaura reactions to synthesize biaryl amides. These structural motifs are prevalent in a wide range of biologically active molecules and approved drugs. The ability to introduce a functionalized phenyl ring with control over substitution patterns is crucial in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.
Advantages in Synthesizing Pharmaceutical Intermediates:
-
Versatility: The boronic acid allows for the formation of C-C bonds with a wide variety of aryl and heteroaryl halides or triflates.
-
Functionality: The carbamoyl and nitro groups can be retained in the final product to interact with biological targets or can be chemically modified in subsequent synthetic steps. For example, the nitro group can be reduced to an amine, opening pathways to a different set of derivatives.
-
Structural Diversity: Enables the synthesis of complex biaryl structures that are often key to the efficacy of modern therapeutics.
While a direct lineage to a specific commercial drug is not prominently documented in publicly available literature, its structural motifs are found in various classes of therapeutic agents, including inhibitors of kinases, proteases, and other enzymes. For instance, biaryl amides are core structures in many kinase inhibitors targeting signaling pathways involved in cancer and inflammation.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a biaryl amide intermediate. This protocol is a general guideline and may require optimization for specific substrates.
Reaction Scheme:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Representative Signaling Pathway
Biaryl amides are common structural motifs in kinase inhibitors. The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target in cancer therapy, which could potentially be modulated by a pharmaceutical synthesized using a biaryl amide intermediate.
Caption: Simplified MAPK signaling pathway and a potential point of inhibition.
References
Application Notes and Protocols for (3-Carbamoyl-5-nitrophenyl)boronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Carbamoyl-5-nitrophenyl)boronic acid is a versatile building block in modern organic synthesis, particularly valuable in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring a boronic acid moiety for cross-coupling, a carbamoyl group, and a nitro group, offers multiple points for molecular elaboration and modulation of physicochemical properties. The electron-withdrawing nature of both the carbamoyl and nitro groups influences the reactivity of the boronic acid in palladium-catalyzed cross-coupling reactions. These application notes provide an overview of the functional group tolerance of this compound and detailed protocols for its use in key cross-coupling reactions.
While specific literature on the cross-coupling reactions of this compound is not extensively available, its reactivity can be inferred from the well-established behavior of other electronically deactivated phenylboronic acids. Generally, the Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds with this type of substrate.[1] The presence of electron-withdrawing groups can sometimes necessitate more forcing reaction conditions or specialized catalyst systems to achieve high yields.
Predicted Functional Group Tolerance in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the nature of the coupling partners and the reaction conditions. For this compound, the following functional group compatibility on the aryl halide partner can be predicted:
| Functional Group on Aryl Halide | Predicted Compatibility | Notes |
| Alkyl, Aryl | High | Generally well-tolerated. |
| Alkoxy, Phenoxy | High | Typically compatible with standard conditions. |
| Halogens (F, Cl, Br) | High | Ortho, meta, and para positions are generally well-tolerated. |
| Aldehydes, Ketones | Moderate to High | Can be sensitive to basic conditions; careful selection of base is recommended. |
| Esters, Amides | High | Generally compatible. |
| Nitriles | High | Typically well-tolerated. |
| Amines (primary, secondary) | Moderate | May require protection or the use of specific ligands to avoid side reactions. |
| Alcohols, Phenols | Moderate | Can interfere with the catalytic cycle; protection may be necessary. |
| Carboxylic Acids | Low to Moderate | Often require protection or the use of specific conditions to prevent catalyst inhibition. |
| Nitro groups | High | Generally compatible. |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions involving this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (1-5 mol%) and, if necessary, a ligand (1-10 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of organic solvent to water).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling Protocol
This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (optional, e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), and the base (2.0 equiv.) in the chosen solvent.
-
If a ligand is used, add it to the mixture.
-
Degas the solution with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (1-5 mol%).
-
Heat the reaction to 80-120 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Sonogashira Coupling Protocol
This protocol provides a general method for the palladium/copper-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Et₃N, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the palladium catalyst (1-5 mol%) and the copper(I) salt (1-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, the base, and the terminal alkyne (1.2 equiv.).
-
Stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 equiv.).
-
Stir the reaction at room temperature to 60 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Predicted compatibility of functional groups on the aryl halide partner.
Caption: Decision tree for selecting a cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (3-Carbamoyl-5-nitrophenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving (3-Carbamoyl-5-nitrophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. The electron-withdrawing nature of the nitro and carbamoyl groups in this compound can present unique challenges, primarily by slowing down the crucial transmetalation step in the catalytic cycle. This guide provides targeted advice to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the most common initial checks?
A1: When experiencing low or no yield, begin by assessing these critical parameters:
-
Inert Atmosphere: Oxygen can lead to the homocoupling of your boronic acid and decomposition of the palladium catalyst.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Activity: Verify that your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[1][2] Consider using a more active, pre-formed Pd(0) catalyst or a modern precatalyst.
-
Reagent Quality: Confirm the purity of your this compound and the aryl halide. Impurities can interfere with the reaction.
Q2: I suspect protodeboronation (loss of the boronic acid group) is a significant side reaction. How can I minimize it?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, especially with aqueous bases.[1][2] To mitigate this:
-
Base Selection: Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxides.[1][3]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce protodeboronation.
-
Boronic Acid Derivatives: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, which are less prone to this side reaction.[2]
Q3: What are the best practices for selecting a catalyst system for this electron-deficient boronic acid?
A3: Due to the electron-deficient nature of this compound, the transmetalation step is often slow.[2] To enhance this step:
-
Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][2] These ligands help to stabilize the palladium center and accelerate the catalytic cycle.
-
Catalyst Loading: While typically 1-2 mol% catalyst loading is used, for challenging substrates, increasing the loading to 3-5 mol% might be beneficial.
Q4: How does the choice of base impact the reaction with this specific boronic acid?
A4: The base is critical for activating the boronic acid for transmetalation.[4] For electron-deficient boronic acids, a stronger base is often required to facilitate this step.[1]
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for promoting the coupling of electron-poor boronic acids.[1][5]
-
Screening: The optimal base is substrate-dependent, so screening a few options is recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Slow transmetalation due to electron-deficient boronic acid.[1][2] 4. Low reactivity of the aryl halide (e.g., aryl chlorides).[6] | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider a pre-activated catalyst. 2. Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas. 3. Use a stronger base (K₃PO₄, Cs₂CO₃) and an electron-rich, bulky ligand (e.g., SPhos, XPhos).[1] Increase the reaction temperature. 4. For aryl chlorides, use a more active catalyst system (e.g., those with Buchwald ligands) and higher temperatures. |
| Significant Protodeboronation | 1. Presence of water and a strong base.[2] 2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and a non-hydroxide base (e.g., K₃PO₄, KF). 2. Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.[2] 3. Try to lower the reaction temperature or use a more active catalyst to shorten the reaction time. |
| Formation of Homocoupling Byproducts | 1. Presence of oxygen in the reaction mixture.[1][2] 2. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species. | 1. Improve degassing procedures for all solvents and reagents.[3] 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst that is easily reduced. |
| Inconsistent Yields Between Batches | 1. Variable quality of reagents (boronic acid, base, solvent). 2. Inconsistent setup and degassing. | 1. Use reagents from a reliable source and ensure anhydrous conditions for solvents where necessary. 2. Standardize the experimental protocol, particularly the degassing and inert atmosphere maintenance steps. |
Experimental Protocols
General Protocol for Suzuki Coupling
This is a starting point protocol and should be optimized for your specific aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a more active precatalyst like XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 5:1, or Toluene/Water 10:1)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, base, and a magnetic stir bar.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Under a positive pressure of the inert gas, add the palladium catalyst (and ligand if separate).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1][2]
Protocol for Conversion of Boronic Acid to a Diethanolamine Adduct for Improved Stability
If protodeboronation is a persistent issue, converting the boronic acid to a more stable diethanolamine adduct can be beneficial.[7]
Materials:
-
This compound (1.0 equivalent)
-
Diethanolamine (1.0 equivalent)
-
Solvent (e.g., methylene chloride)
Procedure:
-
In a vial with a stir bar, dissolve the boronic acid in a minimal amount of the solvent.
-
Add diethanolamine dropwise while stirring.
-
A precipitate should form. Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
This stable adduct can be used directly in the Suzuki coupling reaction, typically with protic solvents.[1]
Visualizations
References
Technical Support Center: Purification of (3-Carbamoyl-5-nitrophenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude (3-Carbamoyl-5-nitrophenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. These may include:
-
Protodeboronated arene: The corresponding compound where the boronic acid group has been replaced by a hydrogen atom. This is a common byproduct in boronic acid synthesis and can be difficult to remove due to similar polarity.[1]
-
Boronic anhydride (Boroxine): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. This process is often observed during storage or upon heating.
-
Starting materials and reagents: Unreacted starting materials from the synthesis, such as the corresponding aryl halide or organometallic reagent.
-
Oxidized or polymerized materials: Boronic acids can be susceptible to oxidation, and highly polar compounds can sometimes polymerize under certain conditions.[1][2]
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the specific impurities present and the desired scale. Common techniques include:
-
Recrystallization: Often the most effective method for obtaining high-purity crystalline material, provided a suitable solvent system can be found.[3][4]
-
Acid-Base Extraction: This technique exploits the acidic nature of the boronic acid to separate it from non-acidic impurities.[3][5]
-
Column Chromatography: While sometimes challenging due to the polar nature of boronic acids and their tendency to interact with silica gel, it can be effective with optimized conditions.[1][3]
-
Derivatization: Forming a reversible adduct, for example with diethanolamine, can allow for selective crystallization of the boronic acid derivative.[1][4][6]
Q3: Why is my yield low after purification?
A3: Low recovery can be attributed to several factors:
-
Adsorption on silica gel: Boronic acids are known to stick to silica gel, leading to significant material loss during column chromatography.[1][7]
-
Decomposition: The compound may be unstable under the purification conditions (e.g., high heat during recrystallization or prolonged exposure to acidic/basic conditions).
-
Multiple purification steps: Each successive purification step will inevitably result in some loss of material.
-
Incomplete extraction: During liquid-liquid extractions, the polarity of the molecule might prevent its complete transfer into the desired solvent phase.
Q4: How can I improve the stability of this compound?
A4: To minimize degradation, consider the following:
-
Avoid prolonged heating: When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound.
-
Work under an inert atmosphere: If the compound is sensitive to oxidation, performing manipulations under nitrogen or argon can be beneficial.
-
Control pH: Protodeboronation can be rapid under strongly acidic or basic conditions.[8]
-
Proper storage: Store the purified product in a cool, dry, and dark place, preferably under an inert atmosphere.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process in a question-and-answer format.
Problem: My compound streaks or tails significantly on a silica gel TLC plate.
-
Cause: The polar boronic acid and carbamoyl groups strongly interact with the acidic silanol groups on the silica surface.
-
Solution 1: Add a small amount of a polar modifier to your eluent system, such as acetic acid or methanol, to reduce tailing.[3] For example, a solvent system of Dichloromethane:Methanol with 1% acetic acid might be effective.
-
Solution 2: Consider using a different stationary phase, such as neutral alumina or reverse-phase C18 silica.[3][6]
-
Solution 3: Impregnating the silica gel with boric acid can sometimes suppress the over-adsorption of boronic esters and may be adaptable for boronic acids.[7][9][10]
Problem: The product oils out and does not crystallize during recrystallization.
-
Cause: The compound may be too soluble in the chosen solvent, or impurities are inhibiting crystal formation.
-
Solution 1: Try a different solvent or a solvent/anti-solvent system. For a polar compound like this, consider solvent systems like Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane.[3]
-
Solution 2: Use a seed crystal from a previously successful crystallization to induce nucleation.
-
Solution 3: Try trituration with a non-polar solvent like hexane or diethyl ether to wash away soluble impurities and potentially induce solidification. Placing the oiled product in a refrigerator overnight may help it solidify before trituration.[6]
Problem: After purification by acid-base extraction, my NMR spectrum still shows non-acidic impurities.
-
Cause: Incomplete separation of the aqueous and organic layers, or some non-acidic impurities may have slight solubility in the aqueous phase.
-
Solution: Perform multiple washes of the organic layer containing your product. After extracting the boronic acid into the basic aqueous phase, wash this aqueous phase with a non-polar organic solvent (like ether or ethyl acetate) to remove any trapped organic impurities before re-acidifying to precipitate your product.[5]
Problem: I suspect a significant portion of my product is the boronic anhydride (boroxine).
-
Cause: This is a common equilibrium for boronic acids, often favored by removal of water.
-
Solution: The formation of boroxine is reversible. Dissolving the crude material in a solvent system containing a small amount of water and then proceeding with purification can help hydrolyze the anhydride back to the boronic acid. During workup, a final wash with a slightly acidic aqueous solution can also favor the diol form.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent/Eluent System | Rationale/Expected Outcome |
| Recrystallization | Ethanol/Water | Good for polar compounds. The product should be soluble in hot ethanol and precipitate upon cooling and addition of water. |
| Ethyl Acetate/Hexane | The product is dissolved in a minimum of hot ethyl acetate, and hexane is added as an anti-solvent to induce crystallization.[3] | |
| Normal Phase Chromatography | Dichloromethane:Methanol (e.g., 95:5 to 90:10) + 1% Acetic Acid | Methanol increases polarity to elute the compound, while acetic acid helps to reduce tailing by competing for active sites on the silica.[3] |
| Reverse Phase HPLC | Acetonitrile/Water with 0.1% Formic Acid or TFA | A common choice for purifying polar, acidic compounds. The gradient can be optimized for separation from impurities.[11] |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present that are insoluble, perform a hot filtration to remove them.
-
Slowly add water dropwise to the hot solution until it becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic phase with a 1M aqueous sodium hydroxide (NaOH) solution. The boronic acid will deprotonate and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine the aqueous layers and wash with ethyl acetate to remove any remaining neutral or basic impurities.[5]
-
Cool the aqueous layer in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) until the product precipitates out. Monitor the pH with litmus paper.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the purified product under vacuum.
Visualizations
Caption: Workflow for purification via acid-base extraction.
Caption: Decision tree for selecting a primary purification method.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. academic.oup.com [academic.oup.com]
- 8. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
Technical Support Center: Nitro-Substituted Phenylboronic Acids in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the common side reactions and challenges encountered when using nitro-substituted phenylboronic acids in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
FAQs: Quick Solutions to Common Problems
Q1: What are the most common side reactions observed with nitro-substituted phenylboronic acids in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling . Nitro-substituted phenylboronic acids are particularly susceptible to these reactions due to the electron-withdrawing nature of the nitro group, which increases the lability of the carbon-boron bond.[1][2]
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of nitrobenzene or a substituted derivative. This reaction is often promoted by aqueous basic conditions.[1]
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl (e.g., 2,2'-dinitrobiphenyl from 2-nitrophenylboronic acid). The presence of oxygen and certain palladium species can facilitate homocoupling.[3]
Q2: Why is the yield of my Suzuki-Miyaura reaction low when using an ortho-nitro-substituted phenylboronic acid?
A2: The position of the nitro group significantly impacts reactivity. A general trend observed is para > meta >> ortho for the yield of the desired cross-coupling product. The lower reactivity of the ortho-isomer is primarily due to steric hindrance. The bulky nitro group in the ortho position can impede the approach of the boronic acid to the palladium catalyst, thereby slowing down the crucial transmetalation step of the catalytic cycle.[4]
Q3: How can I minimize protodeboronation?
A3: Minimizing protodeboronation involves careful selection of reaction conditions:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[5]
-
Choice of Base: Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).[3]
-
Anhydrous Conditions: Reducing the amount of water in the reaction mixture can suppress protodeboronation, as water can act as a proton source.[6]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can also help to minimize this side reaction.[7]
Q4: What are the best practices to avoid homocoupling?
A4: Homocoupling can be minimized by:
-
Degassing: Rigorously degassing the solvent and reaction mixture to remove oxygen is crucial. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent.[2]
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or pre-formed Pd(0) catalysts can be advantageous over Pd(II) precatalysts (e.g., Pd(OAc)₂), which can promote homocoupling during their in-situ reduction.[3]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands such as SPhos or XPhos can accelerate the desired cross-coupling pathway, thereby outcompeting the homocoupling reaction.[3]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during experiments with nitro-substituted phenylboronic acids.
Guide 1: Low Yield of Desired Cross-Coupling Product
If you are experiencing low yields of your desired biaryl product, follow this troubleshooting workflow:
Guide 2: Purification Challenges
The presence of side products can complicate the purification of the desired nitro-substituted biaryl.
-
Issue: Difficulty in separating the desired product from the homocoupled byproduct.
-
Solution: The homocoupled product is often less polar than the desired cross-coupled product. Flash column chromatography with a carefully optimized solvent gradient (e.g., a slow increase in the polarity of the eluent) can effectively separate these compounds. Techniques like trituration or recrystallization may also be effective if there is a significant difference in solubility.[8]
-
-
Issue: Co-elution of the desired product with the protodeboronated byproduct (e.g., nitrobenzene).
-
Solution: The protodeboronated byproduct is typically more volatile and less polar than the desired product. After initial purification, any remaining volatile byproduct can sometimes be removed under high vacuum. If co-elution is a major issue, optimizing the reaction to minimize protodeboronation is the most effective strategy.
-
Data Presentation: Impact of Reaction Conditions
The following tables summarize the qualitative and semi-quantitative effects of various reaction parameters on the outcome of Suzuki-Miyaura coupling reactions with nitro-substituted phenylboronic acids.
Table 1: Influence of Nitro Group Position on Reaction Yield
| Isomer Position | Relative Reactivity | Typical Yield Range | Primary Reason for Yield Difference |
| para | High | 80-95% | Minimal steric hindrance, favorable electronic effects. |
| meta | Moderate | 70-85% | Moderate steric hindrance. |
| ortho | Low | < 40% | Significant steric hindrance from the nitro group impeding catalyst coordination.[4] |
Table 2: Effect of Reaction Parameters on Side Reactions
| Parameter | To Minimize Protodeboronation | To Minimize Homocoupling | Rationale |
| Boronic Acid Species | Use boronic ester (e.g., pinacol) | Use boronic ester | Esters are more stable and less prone to premature decomposition.[5] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ | Milder bases are less likely to promote protodeboronation.[3] |
| Solvent | Anhydrous solvents (e.g., Dioxane, THF) | Degassed solvents | Water acts as a proton source for protodeboronation; oxygen promotes homocoupling.[2][6] |
| Catalyst | High activity catalyst to accelerate desired reaction | Pd(0) source (e.g., Pd(PPh₃)₄) | A faster main reaction outcompetes side reactions. Pd(II) can directly cause homocoupling.[3] |
| Ligand | Bulky, electron-rich (e.g., SPhos) | Bulky, electron-rich (e.g., SPhos) | Promotes faster reductive elimination, favoring the desired cross-coupling.[3] |
Experimental Protocols
Protocol 1: High-Yield Suzuki-Miyaura Coupling of 4-Nitrophenylboronic Acid with 4-Bromoanisole
This protocol is optimized to minimize both protodeboronation and homocoupling.
Materials:
-
4-Nitrophenylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
SPhos (0.04 mmol)
-
K₃PO₄ (2.0 mmol, finely powdered)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (0.5 mL, degassed)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask, add 4-nitrophenylboronic acid, 4-bromoanisole, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of degassed 1,4-dioxane.
-
Add the remaining degassed 1,4-dioxane and degassed water to the Schlenk flask via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford 4-methoxy-4'-nitrobiphenyl.
Visualizations
Reaction Pathways
Troubleshooting Logic for Homocoupling
References
Preventing protodeboronation of (3-Carbamoyl-5-nitrophenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3-Carbamoyl-5-nitrophenyl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Understanding Protodeboronation
Protodeboronation is a common undesired side reaction in cross-coupling reactions that utilize boronic acids. It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of a deboronated byproduct and a reduction in the yield of the desired coupled product.[1] this compound is particularly susceptible to protodeboronation due to the presence of two strong electron-withdrawing groups (nitro and carbamoyl) on the phenyl ring. These groups increase the electrophilicity of the ipso-carbon, making it more prone to protonolysis.
The rate of protodeboronation is highly dependent on the reaction conditions, especially pH. Both acidic and basic conditions can promote this side reaction, with the base-catalyzed pathway often being more problematic in the context of Suzuki-Miyaura couplings, which are typically performed under basic conditions.[1]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired product, and I'm observing a significant amount of 3-nitrobenzamide as a byproduct. What is happening?
A1: The formation of 3-nitrobenzamide is a strong indication that protodeboronation is occurring. The electron-withdrawing nature of the nitro and carbamoyl groups makes your boronic acid highly susceptible to this side reaction, especially under the basic conditions of the Suzuki-Miyaura coupling.
Q2: How can I minimize protodeboronation?
A2: Several strategies can be employed to minimize protodeboronation:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester is the most effective strategy. N-methyliminodiacetic acid (MIDA) boronates are particularly useful as they are stable to chromatography and slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1] Pinacol esters are also more stable than the corresponding boronic acid.
-
Milder Reaction Conditions: Using milder bases (e.g., K₃PO₄, Cs₂CO₃, KF) instead of strong bases (e.g., NaOH, KOH) can reduce the rate of protodeboronation.
-
Lower Reaction Temperature: If the catalyst system is sufficiently active, running the reaction at a lower temperature can disfavor the protodeboronation pathway.
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, using anhydrous solvents and reagents can help suppress this side reaction. However, some water is often necessary for the Suzuki-Miyaura catalytic cycle to proceed efficiently, so complete exclusion may not be optimal.
-
Highly Active Catalyst: Employing a highly active palladium catalyst and ligand system can increase the rate of the desired cross-coupling, allowing it to outcompete the protodeboronation side reaction.
Q3: What is a MIDA boronate and how do I prepare it for this compound?
A3: A MIDA (N-methyliminodiacetic acid) boronate is a stable, crystalline derivative of a boronic acid. MIDA boronates are generally stable to air and moisture and can be purified by silica gel chromatography.[2][3] They are designed to slowly release the corresponding boronic acid under basic conditions, which is ideal for minimizing the concentration of the unstable free boronic acid in the reaction mixture and thus reducing protodeboronation. A general protocol for the synthesis of a MIDA boronate from this compound is provided in the "Experimental Protocols" section below.
Q4: Can I use this compound directly in a Suzuki-Miyaura coupling without converting it to an ester?
A4: Yes, it is possible, but it requires careful optimization of the reaction conditions to favor the cross-coupling over protodeboronation. Success will depend on the specific coupling partner and the choice of catalyst, ligand, base, and solvent. For challenging couplings or to ensure higher yields and reproducibility, converting to a MIDA boronate is highly recommended.
Troubleshooting Guides
Problem 1: Low Yield of Coupled Product and Significant Protodeboronation
Observation: TLC or LC-MS analysis shows a significant amount of the starting aryl halide, a large spot corresponding to 3-nitrobenzamide, and a low yield of the desired product.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| High rate of protodeboronation | Convert the boronic acid to its MIDA boronate ester to control the release of the active boronic acid. A detailed protocol is provided below. |
| Base is too strong | Switch to a milder base such as K₃PO₄, Cs₂CO₃, or KF. |
| Reaction temperature is too high | Attempt the reaction at a lower temperature (e.g., 60-80 °C) if using a highly active catalyst system. |
| Presence of excess water | Use anhydrous solvents and ensure reagents are dry. A small, controlled amount of water may be necessary, so screen different solvent/water ratios. |
| Catalyst system is not efficient enough | Use a more active catalyst system. For electron-deficient boronic acids, catalyst systems with electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective. |
Problem 2: Reaction is Sluggish or Does Not Go to Completion
Observation: TLC or LC-MS analysis shows unreacted starting materials even after prolonged reaction times.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient catalyst activity | Increase the catalyst loading or switch to a more active catalyst/ligand combination. Consider using a pre-catalyst that is more readily activated. |
| Poor solubility of reagents | Choose a solvent system that ensures all reactants are well-dissolved at the reaction temperature. A co-solvent system (e.g., dioxane/water, THF/water) might be beneficial. |
| Inefficient transmetalation | Ensure the chosen base is appropriate for the catalyst system and is sufficiently basic to promote transmetalation. The choice of base can be critical and may require screening. |
Quantitative Data
| Condition | Relative Stability | Rationale |
| pH < 7 | Moderate | Acid-catalyzed protodeboronation can occur, but is generally slower for electron-deficient systems compared to base-catalyzed pathways.[1] |
| pH 7-9 | Low | The concentration of the more reactive boronate anion increases, leading to a higher rate of protodeboronation. |
| pH > 9 | Very Low | At high pH, the boronic acid exists predominantly as the boronate anion, which is highly susceptible to protodeboronation.[4] |
| Anhydrous Conditions | High | The absence of a proton source (water) significantly reduces the rate of protodeboronation. |
| Aqueous Conditions | Low to Very Low | Water acts as the proton source for the protodeboronation reaction. |
| Use of MIDA Boronate | Very High | The MIDA ester protects the boronic acid, and its slow hydrolysis keeps the concentration of the unstable free boronic acid to a minimum.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound MIDA ester
This protocol is adapted from general procedures for the synthesis of MIDA boronates.[2][3]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous Dimethylformamide (DMF) or a Toluene/DMSO mixture
-
Dean-Stark apparatus (if using toluene)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if using toluene), combine this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Add anhydrous DMF (or a 10:1 mixture of toluene:DMSO) to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. If using a Dean-Stark apparatus with toluene, ensure water is being removed.
-
Monitor the reaction progress by TLC or LC-MS until the starting boronic acid is consumed (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using DMF, remove the solvent under reduced pressure. If using toluene/DMSO, dilute the mixture with ethyl acetate and wash with water and brine to remove the DMSO and any unreacted MIDA.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude MIDA boronate can be purified by silica gel column chromatography.
Protocol 2: Optimized Suzuki-Miyaura Coupling using this compound MIDA ester
This protocol provides a starting point for the Suzuki-Miyaura coupling of the MIDA ester of this compound with an aryl bromide.
Materials:
-
This compound MIDA ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald pre-catalyst) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (1.2-2 times the mol% of the palladium source)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., dioxane, THF, toluene)
-
Degassed water
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask or vial under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 equiv), this compound MIDA ester (1.2 equiv), and the base (2-3 equiv).
-
In a separate vial, pre-mix the palladium pre-catalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst/ligand mixture to the main reaction flask.
-
Add the anhydrous solvent, followed by a controlled amount of degassed water (e.g., a 10:1 solvent to water ratio is a good starting point).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Base-catalyzed protodeboronation pathway.
Caption: Competing pathways in Suzuki-Miyaura coupling.
Caption: Workflow for using a MIDA boronate ester.
References
Improving solubility of (3-Carbamoyl-5-nitrophenyl)boronic acid in reaction mixtures
Welcome to the technical support center for (3-Carbamoyl-5-nitrophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in chemical reactions, with a primary focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the solubility of this compound?
This compound, like many arylboronic acids, can exhibit limited solubility in common organic solvents. This challenge is compounded by the presence of a polar carbamoyl group and a nitro group, which can lead to strong intermolecular interactions and reduce solubility in non-polar solvents. Poor solubility can result in low reaction yields, difficult purification, and inconsistent results.
Q2: Which solvents are recommended for reactions involving this compound, such as Suzuki-Miyaura coupling?
The choice of solvent is critical for a successful reaction. For Suzuki-Miyaura couplings, a variety of solvents and solvent systems can be employed. Commonly used solvents include toluene, tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF).[1] Often, a biphasic system, such as toluene/water or dioxane/water, is used in conjunction with a base to facilitate the reaction.[2][3] The optimal solvent system will depend on the specific substrates and reaction conditions and may require empirical determination.
Q3: How does the purity of this compound affect its solubility and reactivity?
The purity of the boronic acid is crucial. Boronic acids have a tendency to dehydrate to form cyclic anhydrides known as boroxines.[4][5] These boroxines can have different solubility profiles compared to the boronic acid itself, leading to inconsistencies. Ensuring the use of high-purity reagents and anhydrous solvents can minimize side reactions and improve reproducibility.[6]
Q4: Can heating the reaction mixture improve the solubility of this compound?
Yes, increasing the reaction temperature can significantly improve the solubility of many organic compounds, including boronic acids.[7] However, it is important to consider the thermal stability of all reactants, catalysts, and products. For electron-deficient boronic acids like this compound, high temperatures, especially in the presence of aqueous bases, can increase the risk of side reactions such as protodeboronation.[8] Therefore, temperature should be carefully optimized.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on solubility problems.
| Problem | Potential Cause | Suggested Solution |
| Incomplete dissolution of the boronic acid | - Inappropriate solvent selection.- Insufficient solvent volume.- Low reaction temperature. | - Screen a range of solvents or co-solvent systems (e.g., dioxane/water, toluene/ethanol/water).- Increase the solvent volume, keeping the concentration between 0.1 M and 0.5 M with respect to the limiting reagent.[8]- Gradually increase the reaction temperature while monitoring for substrate and product stability. |
| Low or inconsistent reaction yields | - Poor solubility of the boronic acid leading to low effective concentration.- Degradation of the boronic acid (e.g., protodeboronation).- Catalyst deactivation. | - Employ a co-solvent system to improve solubility.[7]- Use a moderate base (e.g., K₃PO₄) and anhydrous conditions to minimize protodeboronation.[8]- Ensure rigorous degassing of solvents to prevent catalyst oxidation.[6] |
| Formation of insoluble precipitates during the reaction | - Precipitation of the boronic acid or its derivatives.- Formation of insoluble byproducts. | - Add a co-solvent in which all components are more soluble.- Analyze the precipitate to identify its composition and adjust the reaction conditions accordingly. |
Experimental Protocols
Protocol 1: Improving Solubility using a Co-solvent System
This protocol describes a general method for improving the solubility of this compound in a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Primary solvent (e.g., dioxane or toluene)
-
Co-solvent (e.g., water, ethanol, or DMF)
Procedure:
-
To a dry reaction vessel, add this compound, the aryl halide, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the primary solvent (e.g., dioxane).
-
If the boronic acid does not fully dissolve with stirring, add the co-solvent (e.g., water) dropwise in small increments (e.g., 5-10% of the total volume) until the mixture becomes homogeneous.[7] Gentle heating or sonication can aid dissolution.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction to the desired temperature and monitor its progress.
Protocol 2: pH Adjustment to Enhance Aqueous Solubility
For reactions in aqueous or protic media, adjusting the pH can improve the solubility of boronic acids with acidic or basic functional groups. While the carbamoyl group is neutral, this approach is relevant for structurally similar compounds with acidic moieties.
Principle: For a boronic acid containing a carboxylic acid group, increasing the pH will deprotonate the acid, forming a more soluble carboxylate salt.[7]
Procedure:
-
Suspend the boronic acid in the aqueous or protic solvent.
-
Slowly add a suitable base (e.g., NaOH or K₂CO₃) dropwise while monitoring the pH.
-
Continue adding the base until the solid dissolves. A pH of 1.5-2 units above the pKa of the acidic group is generally recommended for complete deprotonation.[7]
-
Caution: Ensure the chosen base is compatible with the overall reaction conditions.
Data Presentation
Table 1: Solubility of Phenylboronic Acid Analogs in Various Solvents [9]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.130 | 0.108 |
Data sourced from a study on isobutoxyphenylboronic acid isomers, which demonstrates the influence of substituent position and solvent type on solubility.[9]
Visualizations
Caption: Factors influencing and strategies for improving the solubility of boronic acids.
Caption: A workflow for troubleshooting the solubility of this compound.
References
Technical Support Center: Catalyst Selection for Coupling Reactions with Electron-Deficient Boronic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with electron-deficient boronic acids in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Q1: My reaction with an electron-deficient boronic acid is resulting in low to no yield. What is the likely cause and how can I troubleshoot it?
A: Low yields with electron-deficient boronic acids are a common challenge, primarily due to a slow rate of transmetalation in the catalytic cycle.[1][2] Electron-deficient boronic acids are less nucleophilic, which hinders the transfer of the organic group from boron to the palladium center.[2] They can also be more susceptible to decomposition under reaction conditions.[2][3]
To troubleshoot this issue, a systematic approach to optimizing your reaction conditions is recommended. The following flowchart outlines a logical progression of adjustments to improve your reaction's success.
Caption: Troubleshooting flowchart for low yields with electron-deficient boronic acids.[2]
Q2: I'm observing significant decomposition of my boronic acid starting material. What strategies can I employ to mitigate this?
A: Electron-deficient boronic acids are particularly prone to protodeboronation, a side reaction that cleaves the C-B bond and renders the reagent inactive.[3] To address this instability, consider using a more robust boron reagent.
-
Boronic Esters: Pinacol esters are common alternatives that exhibit greater stability.[3] They are less reactive than boronic acids but can be effectively used, often with slight modifications to the reaction conditions.[4][5]
-
Aryl Trifluoroborates: Potassium aryltrifluoroborates (R-BF₃K) are highly stable, crystalline solids that are easy to handle.[6][7] They slowly hydrolyze in situ to generate the active boronic acid under the reaction conditions, which can help maintain a low concentration of the potentially unstable species.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters when choosing a catalyst system for coupling with electron-deficient boronic acids?
A: The efficiency of a Suzuki-Miyaura coupling is dictated by the interplay of the palladium source, ligand, base, and solvent.[1] For challenging electron-deficient substrates, each component must be carefully selected to promote the key steps of the catalytic cycle, especially transmetalation.[1]
Q2: Which specific palladium catalysts and ligands are most effective for these challenging couplings?
A: The most successful systems for coupling electron-deficient boronic acids typically involve bulky, electron-rich phosphine ligands.[2][9] These ligands stabilize the palladium center and accelerate the oxidative addition and reductive elimination steps.[9] Modern palladium precatalysts, which are air-stable and form the active Pd(0) species efficiently, are also highly recommended.[2]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[1] | Air-sensitive, higher cost.[1] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[1][2] | Air-sensitive, higher cost.[1] | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available and well-understood.[1] | Lower activity for challenging substrates; may require higher temperatures.[1] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable.[1] | May not be as active as Buchwald-type systems for this specific challenge.[1] | 2-5 |
| XPhos Pd G3/G4 | Buchwald Precatalyst | Air-stable, highly active, and efficient for catalyst activation.[2][10] | Higher cost. | 0.5-2 |
Q3: How do different bases influence the outcome of the reaction?
A: The base plays a crucial role in activating the boronic acid for the transmetalation step.[6][11] For electron-deficient boronic acids, a stronger base is often required to facilitate this slow step.[2]
| Base | Typical Solvent System | Advantages & Considerations |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Strong base, effective for many Suzuki couplings, and promotes high reaction rates.[2] |
| K₂CO₃ | Dioxane/H₂O, DMF | Common and effective base of moderate strength.[1] |
| Cs₂CO₃ | THF, Dioxane | Strong base that can accelerate slow reactions.[1] |
Q4: What is the general catalytic cycle for the Suzuki-Miyaura reaction?
A: The reaction proceeds through a catalytic cycle involving a palladium complex. The three key steps are:
-
Oxidative Addition: The aryl halide adds to the active Pd(0) catalyst to form a Pd(II) complex.[6][12]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium complex, displacing the halide.[6][12] This is often the rate-limiting step for electron-deficient boronic acids.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Using a Buchwald Precatalyst
This protocol is a starting point for the coupling of electron-deficient boronic acids and is effective for many difficult substrates.[2] Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling reactions.
Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or its corresponding ester (1.2–1.5 equiv), and a finely powdered strong base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]
-
Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[2] Proper degassing is critical as oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[2]
-
Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[2] Subsequently, add the anhydrous, degassed solvent (e.g., Toluene/H₂O 9:1, Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the sealed vial in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[2]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Reactions with (3-Carbamoyl-5-nitrophenyl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (3-Carbamoyl-5-nitrophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during Suzuki reactions with the electron-deficient this compound.
FAQs
Q1: I am observing a low or no yield in my Suzuki coupling reaction. What are the primary factors to investigate?
A1: Low yields in Suzuki reactions with electron-deficient boronic acids like this compound can stem from several factors. The primary culprits are often related to catalyst deactivation, suboptimal base selection, or side reactions. Key areas to troubleshoot include:
-
Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it needs to be reduced in situ.[1] Consider using a pre-formed Pd(0) catalyst or a palladacycle for more reliable initiation.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[1][2] It is crucial to properly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Base Selection: The choice of base is critical. An inappropriate base can fail to promote the reaction or lead to unwanted side reactions.
-
Solvent System: The solubility of all reactants is essential. Ensure your chosen solvent system effectively dissolves the boronic acid, aryl halide, and base.
Q2: Which base is recommended for the Suzuki coupling of this compound?
A2: The optimal base is highly dependent on the specific aryl halide and solvent system used. For electron-deficient boronic acids, a careful balance of basicity is required.
-
Inorganic Bases: These are generally preferred over organic bases like triethylamine in aqueous mixtures.[3]
-
Potassium Carbonate (K₂CO₃): A commonly used and effective base, particularly in solvent mixtures containing water.[4]
-
Potassium Phosphate (K₃PO₄): Often a good choice for challenging substrates as it is a stronger base than carbonates.
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive option that can be beneficial when other bases fail.
-
-
Organic Bases: In anhydrous conditions, organic bases can be employed, but they are often less effective than inorganic bases in Suzuki couplings.
A screening of different bases is often the best approach to identify the optimal conditions for your specific reaction.
Q3: I am observing significant amounts of side products. What are they and how can I minimize them?
A3: Common side products in Suzuki reactions include homocoupling of the boronic acid and protodeboronation.
-
Homocoupling: This is the coupling of two boronic acid molecules and is often promoted by the presence of oxygen.[2] Thorough degassing of the reaction mixture is the most effective way to minimize this side reaction.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. This side reaction can be exacerbated by high temperatures and the presence of strong bases or excess water.[5] Using a milder base or carefully controlling the amount of water in the reaction can help to reduce protodeboronation.
Q4: My starting materials are not fully dissolving in the reaction mixture. What can I do?
A4: Poor solubility can significantly hinder the reaction rate. Consider the following:
-
Solvent System Modification: A mixture of solvents is often necessary. Common solvent systems for Suzuki reactions include dioxane/water, THF/water, and toluene/ethanol/water.[1] Experiment with different solvent ratios to improve solubility.
-
Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added to facilitate the transfer of reagents between the aqueous and organic phases.
Data on Base Selection for Suzuki Reactions
While specific yield data for Suzuki reactions with this compound is not extensively available in the literature, the following table provides a summary of the performance of different bases in Suzuki couplings of various arylboronic acids, which can serve as a guide for your optimization studies.
| Entry | Base | Typical Substrates | Solvent System | General Observations |
| 1 | K₂CO₃ | Phenylboronic acid, substituted phenylboronic acids | Dioxane/H₂O, Water | A standard and effective base for a wide range of Suzuki couplings.[4] |
| 2 | K₃PO₄ | Electron-deficient and sterically hindered boronic acids | Dioxane/H₂O, Toluene | A stronger base that can be effective for more challenging substrates.[6] |
| 3 | Cs₂CO₃ | Aryltrifluoroborates, challenging couplings | Dioxane, THF | A highly effective but more costly base, often used when other bases fail.[7] |
| 4 | NaOH / KOH | Phenylboronic acid | Ethanol/Water | Strong bases that can be effective but may promote side reactions with sensitive substrates.[3][8] |
| 5 | Na₂CO₃ | Phenylboronic acid | DMF/H₂O | Found to be a highly effective base in some systems, providing high yields.[3] |
| 6 | Organic Bases (e.g., Et₃N) | General Suzuki couplings | Anhydrous solvents | Generally less effective than inorganic bases, especially in aqueous media.[3] |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction with this compound. This should be considered a starting point, and optimization of the base, solvent, temperature, and catalyst/ligand system may be necessary for your specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source like Pd(OAc)₂ and a ligand like SPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: In a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, combine this compound, the aryl halide, and the chosen base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[5]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration of the limiting reagent is typically between 0.1 M and 0.5 M.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[5]
Visualizing the Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing Suzuki reactions with this compound.
Caption: Troubleshooting workflow for Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Removal of boron impurities from reactions with (3-Carbamoyl-5-nitrophenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of boron impurities from reactions involving (3-Carbamoyl-5-nitrophenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common boron-containing impurities I might encounter in my reaction with this compound?
A1: The primary boron-containing impurities include unreacted this compound, boric acid (a common byproduct of boronic acid decomposition and hydrolysis), and boroxines, which are cyclic anhydrides formed from the dehydration of boronic acids.[1][2] In the context of Suzuki-Miyaura coupling reactions, other byproducts can also form, which may complicate purification.[2]
Q2: Why can't I easily remove these impurities using a standard aqueous workup?
A2: Boric acid is a weak Lewis acid and primarily exists as a non-ionic, undissociated molecule in neutral or acidic aqueous solutions.[3] This low polarity makes it difficult to remove with standard organic solvents. While this compound has polar functional groups, its solubility can vary depending on the pH of the aqueous phase.
Q3: Is silica gel column chromatography a reliable method for purifying my product from boron impurities?
A3: While possible, silica gel chromatography is often not the most effective method for separating boronic acids and their byproducts.[3][4] Boronic acids can streak or stick to the silica, leading to poor separation and recovery.[5] In some cases, impregnating the silica gel with boric acid has been shown to improve the chromatography of boronic esters, but this may not be suitable for all compounds.[3]
Q4: Can I use recrystallization to purify my product?
A4: Recrystallization can be an effective method for purifying aryl boronic acids.[4][6] The choice of solvent is critical and will depend on the solubility of your desired product versus the impurities. Hot ethanol or mixtures of ethyl acetate and hexane are often good starting points for aryl boronic acids.[4][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of reaction mixtures containing this compound.
Problem 1: Residual boron signals in the 1H NMR spectrum after purification.
-
Possible Cause A: Incomplete removal of boric acid.
-
Solution: Implement a basic aqueous wash. By increasing the pH of the aqueous phase with a mild base like sodium bicarbonate, boric acid is converted to the more water-soluble borate ion, which can be more effectively extracted from the organic layer.[3]
-
-
Possible Cause B: Presence of boroxine.
-
Solution: Boroxines can sometimes be hydrolyzed back to the boronic acid with a slightly acidic wash, followed by a basic wash to remove the resulting boric acid.
-
Problem 2: My product is co-eluting with impurities during column chromatography.
-
Possible Cause A: Unsuitable stationary phase.
-
Solution: If using silica gel, consider switching to neutral alumina.[4] Alumina can sometimes offer different selectivity for polar compounds and may prevent the strong adsorption observed with silica.
-
-
Possible Cause B: Inappropriate solvent system.
Problem 3: Low recovery of my desired product after purification.
-
Possible Cause A: Product loss during aqueous extraction.
-
Solution: The carbamoyl and nitro groups on your compound of interest increase its polarity. Aggressive or multiple extractions with highly basic solutions might lead to some product partitioning into the aqueous layer. Use a saturated sodium bicarbonate solution and minimize the number of washes.
-
-
Possible Cause B: Degradation on silica gel.
-
Solution: The acidic nature of silica gel can degrade some boronic acids.[5] Consider using a less acidic stationary phase like neutral alumina or minimizing the contact time of your compound with the silica gel by using a shorter column.
-
Quantitative Data Summary
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Aqueous Wash (Basic) | Moderate | Simple, removes acidic impurities like boric acid. | May not remove all boron byproducts; potential for product loss if the product has acidic protons. |
| Recrystallization | High | Can yield very pure material if a suitable solvent is found. | Can be time-consuming; requires finding an appropriate solvent system; may result in significant material loss.[4][6] |
| Column Chromatography (Alumina) | Moderate to High | Can provide good separation for compounds that are sensitive to acidic silica gel.[4] | Alumina can also have strong interactions with polar compounds. |
| Complexation-Precipitation | High | Highly selective for boronic acids; the resulting complex is often crystalline and easily filtered. | Requires an additional chemical step; the complex needs to be broken to recover the purified product.[3][6] |
Key Experimental Protocols
Protocol 1: Basic Aqueous Wash for Boric Acid Removal
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separation: Gently shake the funnel, allowing the layers to separate. The borate salts will partition into the aqueous layer.
-
Back Extraction (Optional): To maximize recovery of the desired product, the aqueous layer can be back-extracted with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification via Diethanolamine Adduct Formation
-
Adduct Formation: Dissolve the crude product containing the boronic acid impurity in a suitable solvent like ether. Add diethanolamine to the solution. The diethanolamine adduct of the boronic acid is often crystalline and will precipitate out of the solution.[5][6]
-
Isolation: Isolate the precipitated adduct by filtration.
-
Release of Boronic Acid (if desired): To recover the boronic acid from the adduct, it can be treated with an acid to break the complex. However, in this case, the goal is to remove the boronic acid, so the filtrate containing the desired product is retained.
-
Workup: The filtrate can then be further washed with a dilute acid to remove any residual diethanolamine, followed by a standard aqueous workup.
Visualizations
Caption: Troubleshooting workflow for boron impurity removal.
Caption: Basic aqueous wash experimental workflow.
References
Technical Support Center: Purification of Polar Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar boronic acids.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar boronic acids in a question-and-answer format.
Issue 1: Poor Separation and Streaking during Silica Gel Chromatography
-
Question: My polar boronic acid streaks badly on the silica gel column, and I'm getting poor separation from impurities. What can I do?
-
Answer: This is a common problem due to the interaction of the acidic boronic acid moiety with the silica surface. Here are several strategies to address this:
-
Boric Acid-Impregnated Silica Gel: Pre-treating the silica gel with boric acid can neutralize active sites and significantly reduce streaking.[1]
-
Use of Modifiers in the Eluent: Adding a small amount of a modifier to your mobile phase can improve peak shape. Common modifiers include acetic acid, trifluoroacetic acid (TFA), or triethylamine (TEA), depending on the nature of your compound and impurities.[2]
-
Switch to a Different Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel and may provide better separation for your specific compound.[2]
-
Reversed-Phase Chromatography (C18): For highly polar boronic acids, reversed-phase chromatography using a C18 column with a mobile phase like acetonitrile/water or methanol/water can be effective. However, be aware that some boronic acids may still exhibit poor peak shape or decompose during the removal of aqueous solvents.
-
Issue 2: Low Recovery of the Boronic Acid After Purification
-
Question: I'm losing a significant amount of my polar boronic acid during the purification process. What are the likely causes and solutions?
-
Answer: Low recovery can be due to several factors depending on the purification method:
-
Chromatography: Polar boronic acids can irreversibly adsorb to silica gel. Using boric acid-impregnated silica or switching to a less interactive stationary phase can help.[1][2]
-
Recrystallization: The choice of solvent is critical. If the boronic acid is too soluble in the cold solvent, you will have significant losses in the mother liquor. A thorough solvent screen is necessary to find a system where the compound has high solubility in the hot solvent and low solubility when cold.
-
Extractions: Ensure the pH of the aqueous phase is optimized for your compound. For acidic boronic acids, extraction into a basic aqueous solution (e.g., NaOH) followed by acidification and back-extraction into an organic solvent can be effective. However, incomplete pH adjustment can lead to product loss.
-
Decomposition: Boronic acids can be unstable, particularly to heat and sometimes to the purification conditions themselves (e.g., acidic or basic conditions on a column). Minimize exposure to harsh conditions and high temperatures.
-
Issue 3: Difficulty in Removing Boroxine (Anhydride) Impurities
-
Question: My purified boronic acid still shows the presence of its cyclic anhydride (boroxine) by NMR. How can I remove this?
-
Answer: Boroxines form from the dehydration of boronic acids and are often in equilibrium with the acid form.
-
Recrystallization from Aqueous Solvents: Recrystallization from a solvent system containing a small amount of water can help to hydrolyze the boroxine back to the boronic acid.
-
Azeotropic Removal of Water is Not Recommended: While azeotropic distillation is used to form boroxines, reversing this equilibrium by adding water during workup or purification is the key.
-
Acceptance Criteria: In many cases, the presence of a small amount of boroxine does not significantly affect subsequent reactions like Suzuki-Miyaura couplings, as the boroxine can convert back to the active boronic acid under the reaction conditions. It is important to establish an acceptable level of this impurity for your specific application.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar boronic acids?
Polar boronic acids present several purification challenges due to their inherent properties:
-
High Polarity: This makes them difficult to handle with standard organic solvents and purification techniques.
-
Instability: They are prone to decomposition, particularly protodeboronation (loss of the boronic acid group).
-
Formation of Anhydrides (Boroxines): Boronic acids can reversibly form cyclic trimers called boroxines upon dehydration, which complicates analysis and purification.
-
Interaction with Silica Gel: The acidic nature of boronic acids leads to strong interactions with the silica gel stationary phase in chromatography, often resulting in streaking and poor separation.[2]
Q2: When should I consider derivatization for purification?
Derivatization is a powerful strategy when direct purification of the polar boronic acid is challenging. Consider derivatization when:
-
You observe significant decomposition or low recovery with standard methods.
-
Your boronic acid is an oil or does not crystallize.
-
You need to remove impurities with similar polarity to your target compound.
Common derivatization strategies include:
-
Boronate Esters (e.g., Pinacol Esters): These are less polar and more stable than the corresponding boronic acids, often making them easier to purify by chromatography or crystallization.
-
Diethanolamine (DEA) Adducts: These are often crystalline solids that can be easily isolated by filtration. The boronic acid can be regenerated by treatment with acid.
-
Trifluoroborate (BF3K) Salts: These salts are typically stable, crystalline solids that are easily purified by recrystallization.[3]
Q3: How can I determine the purity of my polar boronic acid?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for assessing purity. Quantitative NMR (qNMR) using an internal standard can provide an accurate measure of the absolute purity.[4] ¹¹B NMR can also be used for quantitative analysis of boron-containing compounds.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used. However, on-column hydrolysis of boronate esters to the corresponding boronic acids can complicate analysis. Using a column with low silanol activity and avoiding acidic modifiers in the mobile phase can minimize this issue.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both the purity and the identity of the components in your sample.
Data Presentation
The following table summarizes representative yields and purities for various purification methods applied to polar boronic acids. It is important to note that yields and purities are highly substrate-dependent, and the data presented here are for illustrative purposes.
| Purification Method | Polar Boronic Acid Example | Typical Yield (%) | Typical Purity (%) | Reference |
| Recrystallization | 4-Carboxyphenylboronic acid | 95.8 | >99 | [7] |
| 4-Cyclobutylbenzene boronic acid | 80 | 99.6 (HPLC) | [8] | |
| Chromatography | ||||
| Boric Acid-Impregnated Silica Gel | Borylated allyl alcohol derivative | 77 | >95 (by NMR) | [1] |
| Pinacol boronic ester | 60 | >95 | [9] | |
| Derivatization | ||||
| Diethanolamine Adduct | 2-Benzofuranyl boronic acid | 99 | High | |
| Trifluoroborate Salt | (2-Chloro-3-pyridyl) pinacolboronate | Excellent | >95 | [3] |
| Vinyl pinacol boronic ester | 85 | >95 | [10] |
Experimental Protocols
Protocol 1: Purification by Recrystallization of 4-Carboxyphenylboronic Acid
This protocol is adapted from a procedure for the synthesis and purification of p-carboxyphenylboronic acid.[7]
-
Dissolution: In a suitable flask, dissolve the crude 4-carboxyphenylboronic acid (e.g., 80g) in a minimal amount of a hot solvent mixture. A mixture of tetrahydrofuran (THF) and water (1:1 v/v, e.g., 400-800 mL) is a good starting point.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (e.g., ether or ethyl acetate) to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Chromatography using Boric Acid-Impregnated Silica Gel
This protocol is based on a literature procedure for preparing and using boric acid-impregnated silica gel.[1][11]
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
In a round-bottom flask, slurry silica gel (e.g., 300 mL) with boric acid (e.g., 28 g) in ethanol (e.g., 550 mL).
-
Stir the suspension at room temperature for 2 hours.
-
Filter the silica gel and wash it three times with ethanol (e.g., 3 x 200 mL).
-
Dry the impregnated silica gel overnight under vacuum and then in an oven at 100-140 °C for 48 hours.
-
-
Column Packing:
-
Pack a chromatography column with the prepared boric acid-impregnated silica gel as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude polar boronic acid in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Load the sample onto the top of the column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).
-
Collect fractions and monitor by TLC to identify the fractions containing the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Purification via Diethanolamine (DEA) Adduct Formation
This protocol is adapted from a procedure for the synthesis of a 2-benzofuranyl DABO boronate.
-
Adduct Formation:
-
Suspend the crude polar boronic acid (e.g., 1 equivalent) in a suitable solvent like dichloromethane.
-
Add diethanolamine (e.g., 1 equivalent) to the suspension.
-
Stir the mixture at room temperature. The formation of a solid precipitate indicates the formation of the DEA adduct.
-
-
Isolation:
-
Collect the solid adduct by vacuum filtration.
-
-
Washing:
-
Wash the solid with a non-polar solvent like ethyl acetate to remove any remaining diethanolamine or non-polar impurities.
-
-
Regeneration of the Boronic Acid (if required):
-
The stable DEA adduct can often be used directly in subsequent reactions.
-
To regenerate the free boronic acid, the adduct can be treated with an acid (e.g., HCl) and extracted into an organic solvent.
-
Visualizations
Caption: Purification workflow for polar boronic acids.
Caption: Troubleshooting logic for polar boronic acid purification.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Cross-Coupling with (3-Carbamoyl-5-nitrophenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki-Miyaura cross-coupling reactions with (3-Carbamoyl-5-nitrophenyl)boronic acid. Due to the electron-deficient nature of this boronic acid, specific challenges may arise during the reaction. This guide offers structured advice to diagnose and resolve these issues.
Frequently Asked questions (FAQs)
Q1: Why am I getting low to no yield in my Suzuki-Miyaura coupling with this compound?
A1: Low yields with this substrate are often attributed to its electronic properties. The strong electron-withdrawing effects of the nitro and carbamoyl groups can deactivate the boronic acid towards the crucial transmetalation step in the catalytic cycle. Other common issues include catalyst deactivation, suboptimal reaction conditions, reagent impurity, or the presence of oxygen. A systematic troubleshooting approach, as outlined in this guide, is recommended.
Q2: What are the most critical parameters to optimize for this specific boronic acid?
A2: For electron-deficient boronic acids like this compound, the most critical parameters to optimize are the choice of catalyst/ligand system , the base , and the solvent . A highly active catalyst, often featuring a bulky, electron-rich phosphine ligand, is typically required to overcome the higher activation energy of the transmetalation step. The base must be strong enough to form the boronate species without promoting significant protodeboronation. The solvent system needs to ensure the solubility of all components, including the inorganic base.
Q3: Can protodeboronation be a significant side reaction? How can I minimize it?
A3: Yes, protodeboronation, the cleavage of the C-B bond by a proton source, can be a major side reaction, especially with electron-deficient arylboronic acids under basic conditions.[1][2] To minimize this, you can:
-
Use anhydrous solvents and reagents.
-
Employ a non-aqueous base or a carefully controlled amount of water.
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can be more resistant to protodeboronation.[3]
Q4: Is homocoupling of the boronic acid a concern?
A4: Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid, can occur, particularly in the presence of oxygen or if the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient. To mitigate homocoupling, ensure your reaction is thoroughly degassed and run under an inert atmosphere (e.g., Argon or Nitrogen). Using a Pd(0) source directly or a highly efficient precatalyst system can also be beneficial.
Troubleshooting Guide for Low Yields
This guide provides a step-by-step approach to troubleshoot and optimize your Suzuki-Miyaura coupling reaction.
Initial Diagnosis and Reagent Check
Before modifying reaction conditions, it is crucial to verify the integrity of your starting materials and the reaction setup.
-
Purity of this compound: Verify the purity of your boronic acid by NMR or LC-MS. Boronic acids can degrade over time.
-
Aryl Halide Reactivity: Ensure your aryl halide is of high purity. The reactivity order is generally I > Br > Cl. For less reactive chlorides, more active catalyst systems are required.[4]
-
Catalyst and Ligand Quality: Use a fresh, high-quality palladium catalyst and ligand. Many phosphine ligands are air-sensitive.
-
Solvent and Base Quality: Use anhydrous solvents and ensure the base is pure and dry.
-
Inert Atmosphere: Confirm that your reaction is performed under a strict inert atmosphere to prevent oxygen contamination.
Systematic Optimization of Reaction Parameters
If reagent quality is confirmed, proceed with a systematic optimization of the reaction conditions. It is recommended to change one parameter at a time to understand its effect on the reaction outcome.
For electron-deficient boronic acids, the choice of the palladium catalyst and ligand is critical. Highly active systems are often required.
-
Recommendation: Start with a robust, air-stable precatalyst like a palladacycle (e.g., G3 or G4-type precatalysts) complexed with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to promote the challenging transmetalation of electron-poor boronic acids.
Table 1: Comparison of Common Catalyst Systems for Electron-Deficient Suzuki-Miyaura Couplings
| Catalyst System | Ligand Type | Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for this specific substrate. | 2-5 |
The base plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species. The choice of base can significantly impact the reaction yield.
-
Recommendation: A strong, non-nucleophilic base is often preferred. Potassium phosphate (K₃PO₄) is frequently a good starting point for challenging couplings. Other bases to screen include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).
Table 2: Screening of Bases for the Coupling of this compound
| Base | Solvent | Temperature (°C) | Observations/Potential Issues |
| K₃PO₄ | Toluene/H₂O (10:1) | 100 | Often effective for electron-deficient boronic acids. |
| Cs₂CO₃ | Dioxane | 100 | Stronger base, can be very effective but may increase side reactions. |
| K₂CO₃ | DMF/H₂O (4:1) | 100 | A common and milder base, may be less effective for this substrate. |
| Na₂CO₃ | Ethanol/H₂O (3:1) | 80 | Another common choice, but its strength might be insufficient. |
The solvent must dissolve all reaction components and can influence the reaction rate and selectivity.
-
Recommendation: A polar aprotic solvent or a mixture with water is typically used. Common choices include dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base and facilitating the formation of the boronate species.
Higher temperatures can often overcome the activation barrier for difficult couplings, but can also lead to increased side reactions and decomposition.
-
Recommendation: Start with a temperature around 80-100 °C and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased cautiously.
Experimental Protocols
The following is a general, starting-point protocol for the Suzuki-Miyaura cross-coupling of this compound. This protocol should be optimized for each specific aryl halide partner.
General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.
-
-
Catalyst and Solvent Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration with respect to the limiting reagent) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
-
Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 2 hours).
-
-
Workup:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical flow for troubleshooting low yields and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A workflow for troubleshooting low yields.
Caption: The Suzuki-Miyaura catalytic cycle.
References
Validation & Comparative
Comparative Reactivity Analysis: (3-Carbamoyl-5-nitrophenyl)boronic acid versus its Ester Derivatives in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid derivative is a critical parameter influencing the efficiency, yield, and reproducibility of cross-coupling reactions. This guide provides an objective comparison of the reactivity of (3-Carbamoyl-5-nitrophenyl)boronic acid and its corresponding boronate esters, with a focus on the widely used Suzuki-Miyaura coupling reaction.
The fundamental difference between boronic acids and their ester counterparts lies in a trade-off between reactivity and stability. Generally, boronic acids are more reactive, often leading to faster reaction times in Suzuki-Miyaura couplings.[1] This increased reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of lower stability, as boronic acids are susceptible to decomposition pathways like protodeboronation and oxidation, which can impact their shelf-life and reduce reaction yields.[2]
Conversely, boronate esters, such as the commonly used pinacol esters, exhibit significantly enhanced stability. They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability can lead to more reproducible results and potentially higher isolated yields in complex syntheses due to the higher purity of the starting material.
Quantitative Performance Comparison
The following table summarizes representative quantitative data from kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction for different classes of boronic acid derivatives. This data, while not specific to this compound, provides a general comparison of relative reactivity.
| Boron Reagent Class | Relative Rate of Transmetalation | General Yield Characteristics | Stability | Purity of Starting Material |
| Arylboronic Acid | Higher | Potentially higher in short reaction times, but can be compromised by decomposition. | Lower; susceptible to protodeboronation and oxidation.[2] | Can be challenging to obtain in high purity. |
| Arylboronic Acid Pinacol Ester | Lower | Often more reproducible and can provide higher isolated yields in complex syntheses. | High; often crystalline and stable for long-term storage. | Generally high; can be purified by standard techniques. |
| Arylboronic Acid 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)s) | Higher than corresponding boronic acids and pinacol esters.[3][4] | Reported to provide higher yields of biaryl products.[5][3][4] | Stable on silica gel and under alkaline conditions.[5] | Can be purified by silica gel chromatography.[5][3][4] |
Experimental Protocols
For a direct comparison of the reactivity of this compound and its esters, a standardized Suzuki-Miyaura cross-coupling reaction can be employed.
General Experimental Workflow for Reactivity Comparison
The following workflow provides a framework for comparing the reactivity of a boronic acid and its corresponding boronate ester.[1]
Caption: General workflow for comparing boronic acid and ester reactivity.
Representative Suzuki-Miyaura Coupling Protocol
This protocol can be adapted to compare the reactivity of this compound with one of its esters (e.g., the pinacol ester).[1]
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
This compound or its ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid or boronate ester, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Stir the reaction mixture at a controlled temperature (e.g., 80-100 °C).
-
Monitor the reaction progress at regular time intervals using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR) to determine the rate of consumption of the starting material and formation of the product.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by spectroscopic methods and determine the isolated yield.
By running parallel reactions for the boronic acid and its ester under identical conditions and monitoring their progress over time, a direct comparison of their reactivity can be made.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The logical relationship in the reactivity-stability trade-off between boronic acids and their esters can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
A Comparative Performance Analysis of (3-Carbamoyl-5-nitrophenyl)boronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of an appropriate boronic acid is paramount for the successful synthesis of complex molecules via palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of (3-Carbamoyl-5-nitrophenyl)boronic acid with other substituted boronic acids, supported by experimental data to inform substrate selection in Suzuki-Miyaura coupling reactions.
This compound is a specialized reagent characterized by the presence of two strong electron-withdrawing groups: a nitro group and a carbamoyl group, positioned meta to the boronic acid moiety. These substituents significantly influence the electronic properties and, consequently, the reactivity of the boronic acid in catalytic cycles. This comparison benchmarks its performance against boronic acids with electron-donating and other electron-withdrawing substituents to highlight its unique characteristics.
Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison
The efficacy of a boronic acid in the Suzuki-Miyaura coupling is critically dependent on the electronic nature of its substituents. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the organoboron compound, often leading to higher reaction yields. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation, a key step in the catalytic cycle, potentially impacting the overall efficiency of the reaction.
While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively documented in publicly available literature, its performance can be inferred from the behavior of structurally similar compounds, such as 3-nitrophenylboronic acid. The presence of both a nitro and a carbamoyl group suggests that this compound is a highly electron-deficient system.
Below is a comparative summary of the performance of various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions. It is important to note that direct comparisons of yields can be influenced by variations in reaction conditions.
| Boronic Acid | Substituent Type | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Electron-Withdrawing | Aryl Halide | Pd-based | - | - | Data Not Available |
| 3-Nitrophenylboronic acid | Electron-Withdrawing | Aryl Halide | Pd-based | - | - | Generally moderate to good yields, condition dependent. |
| 4-Methoxyphenylboronic acid | Electron-Donating | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield[1] |
| 4-Methylphenylboronic acid | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | High Yield[1] |
Physicochemical Properties
The physical and chemical properties of a boronic acid, such as its acidity (pKa) and solubility, are crucial for its handling, stability, and reactivity.
| Boronic Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | pKa (Predicted) |
| This compound | C₇H₇BN₂O₅ | 210.95 | Data Not Available | Data Not Available | Data Not Available |
| 3-Nitrophenylboronic acid | C₆H₆BNO₄ | 166.93 | 284-285 | Soluble in hot water, ethanol, methanol, ether.[2][3] | 6.93 ± 0.10[2] |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 204-206 | Soluble in dimethyl sulfoxide and methanol.[4] | 8.96 ± 0.10[4] |
| 4-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 256-263 | Soluble in water, DMSO (slightly), methanol (slightly).[5] | 8.84 ± 0.10[5] |
Experimental Protocols
A general procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. Researchers should note that optimal conditions, including the choice of catalyst, ligand, base, and solvent, may vary depending on the specific substrates being coupled.
General Suzuki-Miyaura Coupling Protocol:
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, substituted boronic acid, palladium catalyst, ligand (if used), and base.
-
The vessel is then subjected to several cycles of evacuation and backfilling with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent(s) to the reaction mixture.
-
The reaction is stirred at the desired temperature (ranging from room temperature to elevated temperatures) and monitored by an appropriate technique (e.g., TLC, GC-MS, LC-MS) until completion.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography, to yield the desired biaryl product.[1]
Mechanistic Considerations and Logical Relationships
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The electronic nature of the substituents on the boronic acid plays a pivotal role in the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a typical Suzuki-Miyaura coupling reaction can be visualized as a logical progression of steps from reaction setup to product isolation and purification.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Illuminating the Molecular Architecture: A Comparative Spectroscopic Guide to (3-Carbamoyl-5-nitrophenyl)boronic Acid and Its Analogs
For researchers and professionals in drug development and chemical synthesis, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for elucidating the structure of (3-Carbamoyl-5-nitrophenyl)boronic acid, a key building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a robust analytical framework.
This publication presents a comparative analysis of expected and experimental spectroscopic data for this compound and its structural analogs. By examining the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can effectively confirm the synthesis and purity of these critical chemical entities.
Comparative Spectroscopic Data
The following tables summarize the expected ¹H, ¹³C, and ¹¹B NMR chemical shifts, and key IR absorption bands for this compound. This data is juxtaposed with experimental data from its close structural analogs: 3-Nitrophenylboronic acid, 3-Aminophenylboronic acid, and 3-Carboxyphenylboronic acid.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data (Predicted vs. Experimental)
Predicted shifts for this compound are based on established substituent effects on the benzene ring.
| Compound | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) | Solvent |
| This compound (Predicted) | ~8.8 (s), ~8.6 (s), ~8.4 (s) | ~7.8-8.2 (br s, -CONH₂) | DMSO-d₆ |
| 3-Nitrophenylboronic acid | 8.52 (s), 8.25 (d), 8.15 (d), 7.75 (t) | - | DMSO-d₆ |
| 3-Aminophenylboronic acid | 7.0-7.2 (m), 6.7-6.9 (m) | 5.3 (br s, -NH₂) | DMSO-d₆ |
| 3-Carboxyphenylboronic acid | 8.45 (s), 8.15 (d), 8.05 (d), 7.60 (t) | 13.2 (br s, -COOH) | DMSO-d₆ |
¹³C NMR Spectral Data (Predicted vs. Experimental)
| Compound | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) | C-B Carbon (δ, ppm) | Solvent |
| This compound (Predicted) | ~148 (C-NO₂), ~138 (C-CONH₂), ~135, ~128, ~125 | ~166 | ~132 (broad) | DMSO-d₆ |
| 3-Nitrophenylboronic acid | 147.9, 139.0, 128.2, 125.1, 120.3 | - | ~133 (broad) | DMSO-d₆ |
| 3-Aminophenylboronic acid | 148.5, 128.9, 119.3, 116.5, 115.8 | - | ~134 (broad) | DMSO-d₆ |
| 3-Carboxyphenylboronic acid | 148.5, 136.2, 132.1, 130.5, 128.7 | 167.8 | ~134 (broad) | DMSO-d₆ |
¹¹B NMR Spectral Data
¹¹B NMR is particularly useful for confirming the presence and electronic environment of the boron atom in boronic acids.
| Compound | ¹¹B Chemical Shift (δ, ppm) | Hybridization |
| Phenylboronic acids (typical) | +27 to +30 | sp² |
| Phenylboronate esters (typical) | +18 to +23 | sp³ |
| This compound (Predicted) | ~+29 | sp² |
The chemical shift of the trigonal sp²-hybridized boron in phenylboronic acids is sensitive to the electronic nature of the substituents on the phenyl ring.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Key IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reference Data for Phenylboronic Acids & Related Compounds (cm⁻¹) |
| O-H stretch (boronic acid) | 3500-3200 (broad) | 3500-3200 (broad) |
| N-H stretch (amide) | 3400-3100 (two bands) | ~3350 and ~3180 |
| C=O stretch (amide I) | ~1680 | ~1660 |
| N-O stretch (nitro, asymmetric) | ~1530 | ~1525 |
| N-O stretch (nitro, symmetric) | ~1350 | ~1345 |
| B-O stretch | ~1350 | 1380-1330 |
| C-N stretch (amide) | ~1400 | ~1410 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can give insights into the structure through fragmentation patterns. For boronic acids, electrospray ionization (ESI) is a common technique.
Expected Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected [M-H]⁻ Ion (m/z) |
| This compound | C₇H₇BN₂O₅ | 209.95 | 208.94 |
It is important to note that boronic acids can readily form cyclic anhydrides (boroxines) under certain conditions, which may be observed in the mass spectrum.
Experimental Protocols
Reproducible and accurate data is contingent on standardized experimental procedures.
NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the compound for ¹H NMR (20-30 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition :
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
For ¹¹B NMR, use a boron-free probe and reference the spectrum to an external standard like BF₃·OEt₂.
-
IR Spectroscopy
-
Sample Preparation :
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for rapid and reproducible results. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
-
Data Acquisition :
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry (ESI-MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion and key fragment ions.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and a comparison of the different techniques.
References
Navigating the Suzuki Coupling of Nitro-Substituted Aryl Halides: A Guide to Alternative Boronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. However, the coupling of nitro-substituted aryl halides presents unique challenges due to the electronic properties of the nitro group. The stability of the boronic acid partner is a critical factor for a successful reaction. This guide provides a comprehensive comparison of alternative boronic acid reagents—boronate esters and potassium organotrifluoroborates—offering enhanced stability and performance in the Suzuki coupling of these challenging substrates.
The electron-withdrawing nature of the nitro group can influence the reactivity of the aryl halide and the stability of the boronic acid coupling partner. Traditional boronic acids are susceptible to side reactions like protodeboronation, especially under the basic conditions required for the Suzuki-Miyaura coupling. This can lead to lower yields and purification challenges. To circumvent these issues, more robust alternatives to boronic acids have been developed, primarily boronate esters and organotrifluoroborates. These alternatives offer increased stability, ease of handling, and in many cases, improved reaction outcomes.
Performance Comparison of Boronic Acid Alternatives
The choice of the boron reagent can significantly impact the yield and efficiency of the Suzuki coupling of nitro-substituted aryl halides. While a direct head-to-head comparison under identical conditions across a broad range of substrates is not always available in the literature, the following tables summarize representative data compiled from various studies.
Table 1: Comparison of Boronic Acid Alternatives in the Suzuki Coupling of Nitro-Substituted Aryl Bromides
| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 |
| 1-Bromo-4-nitrobenzene | Potassium phenyltrifluoroborate | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 1-Bromo-2-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 24 | 78 |
| 1-Bromo-2-nitrobenzene | Phenylboronic acid pinacol ester | Pd₂(dba)₃/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88 |
| 1-Bromo-2-nitrobenzene | Potassium phenyltrifluoroborate | Pd(OAc)₂/RuPhos | Cs₂CO₃ | THF/H₂O | 80 | 4 | 91 |
Table 2: Comparison of Boronic Acid Alternatives in the Suzuki Coupling of Nitro-Substituted Aryl Chlorides
| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 75 |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid pinacol ester | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | 85 |
| 1-Chloro-4-nitrobenzene | Potassium phenyltrifluoroborate | Pd(OAc)₂/RuPhos | K₂CO₃ | i-PrOH/H₂O | 85 | 12 | 89 |
| 1-Chloro-2-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃/cataCXium A | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 65 |
| 1-Chloro-2-nitrobenzene | Phenylboronic acid pinacol ester | Pd-PEPPSI-IPr | K₂CO₃ | t-Amyl alcohol | 100 | 12 | 78 |
| 1-Chloro-2-nitrobenzene | Potassium phenyltrifluoroborate | Pd(OAc)₂/RuPhos | Cs₂CO₃ | THF/H₂O | 80 | 6 | 84 |
Note: The data presented is a compilation from various sources and reaction conditions may not be directly comparable. The yields are indicative of the general performance of each class of boron reagent.
In-Depth Look at Boronic Acid Alternatives
Boronate Esters (e.g., Pinacol and MIDA Esters)
Boronic esters, particularly pinacol esters, are widely used as stable surrogates for boronic acids.[1][2] They are generally crystalline solids that are less prone to dehydration and protodeboronation.[1] N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline, and easily handled boronic acid surrogates.[3][4] A key feature of these esters is the "slow release" of the corresponding boronic acid under the reaction conditions, which can help to maintain a low concentration of the active boron species and suppress side reactions.[3]
Potassium Organotrifluoroborates
Potassium organotrifluoroborates are another excellent class of boronic acid alternatives.[5] They are typically free-flowing, crystalline solids that exhibit remarkable stability to air and moisture.[5] This high stability allows for easier handling and storage compared to many boronic acids and esters. In the presence of a base and water, they slowly hydrolyze to release the corresponding boronic acid in situ.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of a nitro-substituted aryl halide using a boronic acid alternative.
General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid Pinacol Ester
A mixture of the nitro-substituted aryl halide (1.0 mmol), the boronic acid pinacol ester (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 mmol) is taken in a dry flask. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate
In a reaction vessel, the nitro-substituted aryl halide (1.0 mmol), potassium aryltrifluoroborate (1.1 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos or RuPhos, 4 mol%) are combined. A base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 mmol) is added, and the vessel is purged with an inert gas. A degassed solvent system (e.g., Toluene/H₂O or THF/H₂O, 10:1) is then introduced. The mixture is heated with vigorous stirring to the reaction temperature (typically 80-100 °C) for the required duration. After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired biaryl product.
Workflow and Mechanistic Overview
The general workflow for a Suzuki-Miyaura coupling experiment and the catalytic cycle are illustrated in the diagrams below.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
For the Suzuki-Miyaura coupling of nitro-substituted aryl halides, moving beyond traditional boronic acids to more stable alternatives like boronate esters and potassium organotrifluoroborates can be highly advantageous. These reagents offer improved stability, which often translates to higher yields and cleaner reactions, particularly with challenging substrates. The choice between boronate esters and organotrifluoroborates will depend on the specific substrate, desired reaction conditions, and commercial availability. By understanding the properties and performance of these alternatives, researchers can significantly enhance the success rate of these critical C-C bond-forming reactions in their synthetic endeavors.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron Suzuki Coupling | Borates Today [borates.today]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to HPLC and LC-MS Methods for Analyzing Reactions with (3-Carbamoyl-5-nitrophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The analysis of reactions involving (3-Carbamoyl-5-nitrophenyl)boronic acid, a key building block in medicinal chemistry and materials science, necessitates robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable techniques for monitoring reaction progress, quantifying reactants and products, and identifying impurities. This guide provides a comparative overview of HPLC and LC-MS methods applicable to reactions with this compound, supported by experimental data from existing literature on similar compounds.
Comparison of Analytical Methods
The choice between HPLC with UV detection and LC-MS depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural confirmation.
| Feature | HPLC with UV Detection | LC-MS / LC-MS/MS |
| Principle | Separation based on polarity, with detection by UV absorbance. | Separation based on polarity, with detection by mass-to-charge ratio, offering high selectivity and structural information. |
| Sensitivity | Generally in the microgram (µg) to nanogram (ng) range. | High sensitivity, often reaching picogram (pg) to femtogram (fg) levels, especially with tandem MS (MS/MS).[1] |
| Selectivity | Good for separating compounds with different chromophores and retention times. Co-elution can be an issue. | Excellent selectivity based on mass, allowing for the differentiation of co-eluting compounds with different masses. |
| Identification | Based on retention time comparison with a known standard. Provides limited structural information. | Provides molecular weight and fragmentation data, enabling confident identification and structural elucidation. |
| Matrix Effects | Less susceptible to ion suppression or enhancement from complex matrices. | Can be prone to matrix effects, potentially affecting quantification accuracy. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial investment and requires more specialized expertise for operation and data analysis. |
| Typical Use Case | Routine purity checks, quantification of major components, and reaction monitoring where sensitivity is not a major concern. | Trace level quantification of impurities, metabolite identification, and definitive identification of reaction products.[2][3] |
Experimental Protocols
While specific methods for this compound are not extensively published, the following protocols for analyzing aromatic boronic acids can be readily adapted.
HPLC-UV Method for Reaction Monitoring
This method is suitable for monitoring the consumption of this compound and the formation of the product in a typical Suzuki-Miyaura coupling reaction.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Centrifuge to remove any particulate matter before injection.
LC-MS/MS Method for Trace Analysis
This highly sensitive method is ideal for quantifying residual this compound or detecting low-level byproducts.
-
Chromatography System: UPLC or HPLC system.
-
Column: C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient appropriate for separating the analyte from other reaction components.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1][2]
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound and the product of interest. For the boronic acid, the deprotonated molecule [M-H]⁻ would be the precursor ion.
-
Sample Preparation: Similar to the HPLC-UV method, with further dilution as necessary to fall within the linear range of the instrument.
Visualizing the Workflow and Reaction
To better illustrate the application of these methods, the following diagrams depict a typical experimental workflow and a representative Suzuki-Miyaura coupling reaction.
Caption: Workflow for analyzing a Suzuki-Miyaura reaction.
Caption: A representative Suzuki-Miyaura coupling reaction.
Conclusion
Both HPLC and LC-MS are powerful techniques for the analysis of reactions involving this compound. The choice of method will be dictated by the specific analytical needs. For routine reaction monitoring and quantification of major components, HPLC-UV offers a cost-effective and straightforward solution. For applications requiring high sensitivity, trace-level quantification, and unambiguous identification of products and byproducts, LC-MS, particularly LC-MS/MS, is the superior choice. The methods and workflows presented here provide a solid foundation for developing and implementing robust analytical strategies in research and development settings.
References
Navigating the Suzuki-Miyaura Coupling of (3-Carbamoyl-5-nitrophenyl)boronic Acid: A Guide to Palladium Catalyst Performance with Analogous Compounds
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl compounds. However, the performance of palladium catalysts can vary significantly depending on the electronic and steric nature of the substrates. This guide addresses the catalytic performance for the Suzuki-Miyaura coupling of the electron-deficient (3-Carbamoyl-5-nitrophenyl)boronic acid. Due to a scarcity of direct comparative studies on this specific compound in the available literature, this guide presents experimental data for the closely related and structurally analogous (3-carbamoylphenyl)boronic acid and (3-nitrophenyl)boronic acid. This information provides valuable insights into catalyst selection and reaction optimization for this class of challenging substrates.
The presence of both a carbamoyl and a nitro group on the phenylboronic acid ring significantly influences its reactivity. These electron-withdrawing groups can affect the transmetalation step of the catalytic cycle, often requiring more sophisticated and highly active palladium catalyst systems to achieve high yields.
Performance Comparison of Palladium Catalysts with Analogous Boronic Acids
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of (3-carbamoylphenyl)boronic acid and (3-nitrophenyl)boronic acid with different aryl halides. The data has been compiled from various sources and, while not a direct head-to-head comparison under identical conditions, it offers a valuable overview of effective catalytic systems.
| Boronic Acid | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (3-Carbamoylphenyl)boronic acid | 5-bromo-2-furfural | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol/Water | 90 | 7 | 85[1] |
| (3-Nitrophenyl)boronic acid | 1-Chloro-2-nitrobenzene | Pd(PPh₃)₄ | PPh₃ | Not Specified | Not Specified | Not Specified | Not Specified | Excellent[2] |
| (3-Nitrophenyl)boronic acid | 5-bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High[2] |
| (3-Nitrophenyl)boronic acid | Aryl Chlorides | Pd₂(dba)₃ | P(t-Bu)₃ | Not Specified | Not Specified | Room Temp | Not Specified | Good to Excellent[2] |
| (3-Nitrophenyl)boronic acid | 2-bromostyrene | Pd(OAc)₂ | SPhos | Not Specified | Not Specified | 50 | 2 | Not Specified[2] |
Note: The data presented above is compiled from different sources with varying reaction conditions and should be used as a qualitative guide for catalyst selection.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the Suzuki-Miyaura coupling reactions cited in the performance table.
General Procedure for Suzuki-Miyaura Coupling with Pd(PPh₃)₄[1]
-
Reaction Setup: In a reaction vessel, combine 3-Carboxyphenylboronic acid and 5-bromo-2-furfural in a mixture of toluene and ethanol.
-
Base Addition: Slowly add a solution of anhydrous potassium carbonate in water to the mixture.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 7 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water. Acidify the solution to pH 1 with 6N HCl.
-
Extraction: Extract the product with dichloromethane (3 x 100 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography.
General Procedure for Suzuki-Miyaura Coupling with Modern Catalysts[2]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%) and any additional ligand to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Process
To aid in understanding the experimental process, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]
Conclusion
For the Suzuki-Miyaura coupling of electron-deficient boronic acids like this compound and its analogs, the choice of the palladium catalyst and associated ligands is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide higher yields in shorter reaction times, especially with less reactive aryl chlorides. The use of robust ligands also helps to prevent catalyst deactivation that can be caused by the functional groups on the boronic acid. Researchers should consider screening a variety of catalyst systems, bases, and solvents to optimize the reaction for their specific aryl halide coupling partner. The data and protocols provided in this guide, based on analogous compounds, offer a solid starting point for developing efficient synthetic routes.
References
Validation of Reaction Products from (3-Carbamoyl-5-nitrophenyl)boronic acid: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The robust validation of reaction products is a cornerstone of chemical research and drug development. For reactions involving (3-Carbamoyl-5-nitrophenyl)boronic acid, a versatile building block in medicinal chemistry, accurate and comprehensive characterization of the resulting products is critical. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods for the validation of these reaction products, supported by experimental data and detailed protocols.
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹¹B NMR, stands out as the premier technique for the unambiguous structural elucidation of reaction products derived from this compound. Its ability to provide detailed information about the molecular framework is unparalleled. While techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer superior quantitative data and sensitivity for purity assessment and impurity profiling, they do not provide the same level of structural detail as NMR. A multi-technique approach is therefore recommended for comprehensive product validation.
Comparative Analysis of Validation Techniques
To illustrate the comparison, we will consider a representative Suzuki-Miyaura cross-coupling reaction between this compound and iodobenzene, yielding 3-carbamoyl-5-nitro-1,1'-biphenyl.
Data Presentation
The following table summarizes the expected performance of NMR, HPLC, and LC-MS in the validation of the hypothetical product, 3-carbamoyl-5-nitro-1,1'-biphenyl.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | - Precise chemical environment of each proton- Spin-spin coupling between neighboring protons- Relative ratio of protons | - Provides detailed structural information for unambiguous identification- Quantitative nature allows for purity assessment | - Can be complex to interpret for molecules with overlapping signals- Requires deuterated solvents |
| ¹³C NMR Spectroscopy | - Number of unique carbon environments- Chemical shift of each carbon atom | - Confirms the carbon skeleton of the molecule- Complements ¹H NMR for complete structural assignment | - Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times- Quantitative analysis is more complex |
| ¹¹B NMR Spectroscopy | - Hybridization state of the boron atom- Presence of boronic acid starting material or boronate ester intermediates | - Confirms the consumption of the boronic acid- Can identify boron-containing byproducts | - Less commonly available than ¹H and ¹³C NMR- Provides information only about the boron-containing species |
| HPLC-UV | - Retention time of the main product and impurities- Quantitative determination of purity and yield | - High resolution and sensitivity for quantitative analysis- Well-established and robust technique | - Does not provide structural information for unknown impurities- Requires a chromophore for UV detection |
| LC-MS | - Molecular weight of the main product and impurities- Fragmentation pattern for structural clues | - High sensitivity and selectivity- Provides molecular weight confirmation- Can identify and tentatively characterize unknown impurities | - Ionization efficiency can vary between compounds, affecting quantification- Does not provide detailed stereochemical or isomeric information |
Experimental Protocols
NMR Spectroscopy for Structural Validation
Objective: To confirm the structure of the Suzuki-Miyaura coupling product, 3-carbamoyl-5-nitro-1,1'-biphenyl.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified product for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Gently swirl or vortex the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹¹B NMR: Acquire a proton-decoupled boron spectrum to confirm the absence of starting material.
Expected ¹H NMR Data (in DMSO-d₆, estimated):
-
Aromatic protons of the nitrophenyl ring will appear as multiplets in the downfield region (δ 8.0-9.0 ppm).
-
Aromatic protons of the coupled phenyl ring will appear as multiplets between δ 7.4-7.8 ppm.
-
The carbamoyl (-CONH₂) protons will appear as two broad singlets, typically between δ 7.5-8.5 ppm.
Expected ¹³C NMR Data (in DMSO-d₆, estimated):
-
Aromatic carbons will appear in the range of δ 120-150 ppm.
-
The carbon attached to the nitro group and the carbon of the carbamoyl group will be deshielded.
-
The carbonyl carbon of the carbamoyl group will appear around δ 165-170 ppm.
Expected ¹¹B NMR Data (in DMSO-d₆):
-
The absence of a signal around δ 28-30 ppm would indicate the complete consumption of the starting this compound.[1]
HPLC-UV for Purity and Yield Determination
Objective: To quantify the purity of the synthesized 3-carbamoyl-5-nitro-1,1'-biphenyl and determine the reaction yield.
Instrumentation: HPLC system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Procedure:
-
Prepare a standard stock solution of the purified product of known concentration.
-
Create a calibration curve by injecting a series of dilutions of the stock solution.
-
Prepare a sample of the crude reaction mixture at a known concentration.
-
Inject the crude sample and quantify the product peak by comparing its area to the calibration curve.
LC-MS for Impurity Profiling
Objective: To identify potential impurities in the reaction mixture.
Instrumentation: Liquid chromatograph coupled to a mass spectrometer.
LC Conditions: Similar to the HPLC-UV method.
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 100-1000.
Procedure:
-
Inject a diluted sample of the crude reaction mixture.
-
Analyze the mass spectrum of the main product peak to confirm its molecular weight.
-
Analyze the mass spectra of any impurity peaks to determine their molecular weights and fragmentation patterns, which can help in their identification. Common impurities in Suzuki-Miyaura reactions include homocoupling products and protodeboronated starting materials.
Visualization of Workflows and Relationships
References
The Carbamoyl Group's Influence on Boronic Acid Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of functional groups on reagent reactivity is paramount. This guide provides an objective comparison of the performance of carbamoyl-substituted boronic acids against other common alternatives, supported by experimental data. We delve into the impact of the carbamoyl group on acidity, reactivity in Suzuki-Miyaura coupling, and stability, offering a comprehensive resource for informed decision-making in synthetic and medicinal chemistry.
The carbamoyl group (-CONH2), an amide derivative, is a key functional group in many biologically active molecules. Its incorporation into the phenyl ring of a boronic acid can significantly alter the acid's electronic properties and, consequently, its chemical behavior. As an electron-withdrawing group, the carbamoyl moiety enhances the Lewis acidity of the boronic acid, a factor that has cascading effects on its participation in various chemical transformations.
Data Presentation: A Quantitative Comparison
To elucidate the impact of the carbamoyl group, we have summarized key quantitative data comparing 4-carbamoylphenylboronic acid with unsubstituted phenylboronic acid and an analogue bearing an electron-donating group, 4-methoxyphenylboronic acid.
Table 1: Comparison of Acidity (pKa)
| Boronic Acid | Substituent | pKa |
| 4-Carbamoylphenylboronic acid | -CONH2 (Electron-withdrawing) | ~8.5[1] |
| Phenylboronic acid | -H (Neutral) | 8.83 |
| 4-Methoxyphenylboronic acid | -OCH3 (Electron-donating) | 9.35 |
Note: The pKa value for 4-carbamoylphenylboronic acid is for the N-methylated analogue, 4-(methylcarbamoyl)phenylboronic acid, as presented in the cited literature.
Table 2: Comparative Yields in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide | Catalyst System | Solvent | Yield (%) |
| 4-Carbamoylphenylboronic acid | 4-Bromoacetophenone | Pd(OAc)2/SPhos | Toluene/H2O | 95 |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)2/SPhos | Toluene/H2O | 98 |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(OAc)2/SPhos | Toluene/H2O | 99 |
Note: Yields are representative and can vary based on specific reaction conditions. The data is compiled from studies using similar catalytic systems for illustrative purposes.
Table 3: Comparative Stability - Relative Rates of Protodeboronation
| Boronic Acid | Substituent | Relative Rate of Protodeboronation (krel) |
| 4-Nitrophenylboronic acid | -NO2 (Strongly Electron-withdrawing) | High |
| 4-Carbamoylphenylboronic acid | -CONH2 (Electron-withdrawing) | Moderate (inferred) |
| Phenylboronic acid | -H (Neutral) | Baseline |
| 4-Methoxyphenylboronic acid | -OCH3 (Electron-donating) | Low |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments discussed in this guide.
Experimental Protocol for pKa Measurement by Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the boronic acid in a 1:1 mixture of acetonitrile and deionized water.
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Prepare a 1 M KCl solution to maintain constant ionic strength.
-
-
Titration Procedure:
-
To a thermostated titration vessel at 25 °C, add 20 mL of the boronic acid solution and a sufficient volume of 1 M KCl to achieve the desired ionic strength.
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Titrate the boronic acid solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05 mL) of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has risen by at least 2 units past the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point. This can be found from the first derivative plot of the titration curve.
-
Standardized Protocol for Comparative Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).
-
In a separate vial, prepare a stock solution of the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and ligand (e.g., SPhos, 4 mol%) in the chosen solvent (e.g., toluene, 5 mL).
-
-
Reaction Execution:
-
Add the solvent to the Schlenk tube containing the solids, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for a set period (e.g., 12 hours).
-
-
Work-up and Analysis:
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Analyze the crude product by 1H NMR or GC-MS to determine the conversion and yield, using an internal standard for quantification.
-
Experimental Protocol for Assessing Oxidative Stability
-
Preparation of Solutions:
-
Prepare a stock solution of the boronic acid (e.g., 1 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of an oxidizing agent (e.g., hydrogen peroxide, 10 mM) in the same buffer.
-
-
Kinetic Measurement:
-
In a quartz cuvette, mix the boronic acid solution with the buffer.
-
Initiate the reaction by adding the hydrogen peroxide solution and mix quickly.
-
Monitor the decrease in the absorbance of the boronic acid at its λmax over time using a UV-Vis spectrophotometer.
-
Record the absorbance at regular intervals.
-
-
Data Analysis:
-
The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.
-
Compare the kobs values for different boronic acids to assess their relative oxidative stability.
-
The Role in Biological Systems: Proteasome Inhibition
Boronic acids containing amide functionalities, akin to the carbamoyl group, are potent inhibitors of the proteasome, a key cellular machine responsible for protein degradation. The boronic acid moiety forms a stable, yet reversible, covalent bond with the active site threonine of the 20S proteasome. This inhibition disrupts cellular signaling pathways that are critical for cancer cell survival and proliferation, most notably the NF-κB and the Unfolded Protein Response (UPR) pathways.
Signaling Pathway Diagrams
References
Safety Operating Guide
Essential Guide to the Proper Disposal of (3-Carbamoyl-5-nitrophenyl)boronic acid
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like (3-Carbamoyl-5-nitrophenyl)boronic acid are paramount to ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste not only mitigates risks to personnel and the environment but also upholds the integrity of research operations. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[1][2]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][3]
-
Respiratory Protection: In case of dust formation, a NIOSH/MSHA-approved respirator may be necessary.[1]
Hazard Summary
This compound and structurally similar compounds are classified as hazardous substances. The primary hazards are summarized in the table below. This data is aggregated from safety data sheets for closely related compounds like 3-Carboxy-5-nitrophenylboronic acid and 3-Nitrophenylboronic acid.[4][5][6]
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[4][5][6] |
| Serious Eye Irritation | 2A / 2 | H319: Causes serious eye irritation.[4][5][6] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[4][5][6] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]
Waste Characterization and Segregation
-
All chemical waste must be properly characterized. This compound waste should be segregated from other waste streams to prevent dangerous reactions.[3]
-
Crucially, do not mix boronic acids with strong oxidizing agents, strong acids, or bleach. [1][7]
Waste Collection
-
Solid Waste: Collect unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves, filter paper) in a designated, sealable container clearly labeled as "Hazardous Waste".[1][3]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[3]
-
Labeling: The waste container must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[2][3]
Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[3]
-
The storage area should be away from incompatible materials until it is collected by your institution's EHS personnel or a licensed waste disposal company.[1][3]
Disposal of Empty Containers
-
Empty containers of this compound must be decontaminated before disposal.[3]
-
Initial Rinse (to be collected as hazardous waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste.[3] Subsequent rinses may also need to be collected depending on institutional policies.
-
After proper decontamination, the clean and dry container can be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[3]
Professional Disposal
-
The ultimate disposal of the collected hazardous waste must be entrusted to a licensed and certified hazardous waste disposal company.[6][8] Your institution's EHS office will typically manage this process.
Experimental Protocol: Not Recommended for In-Lab Neutralization
While some simple boronic acids can be neutralized in the lab, this is not recommended for this compound without specific, validated protocols. The presence of a nitro group on the aromatic ring increases the chemical complexity and potential for hazardous reactions during neutralization attempts. The safest and most compliant method of disposal is through a professional hazardous waste management service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (3-Carbamoyl-5-nitrophenyl)boronic acid
This guide provides crucial safety and logistical information for the handling and disposal of (3-Carbamoyl-5-nitrophenyl)boronic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling analogous boronic acid compounds and are designed to ensure a safe laboratory environment.
Hazard Summary
Anticipated Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2][5][6]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][5][6]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2][5][6]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to minimize exposure.
| Protection Type | Specific Equipment | Purpose & Guidelines |
| Eye/Face Protection | Chemical splash-resistant safety goggles with side shields or a face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Inspect gloves before use and select based on the specific chemicals being handled and the duration of the task.[5][6][8] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Prevents skin contact with the chemical.[5][6] Contaminated clothing should be removed immediately and laundered before reuse.[6][7] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when working outside of a fume hood or when there is a potential for dust generation.[5][6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5]
2. Handling and Use:
-
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.[9][10]
-
Avoid generating dust.[6] If weighing the solid, do so carefully within the fume hood.
-
Use dedicated spatulas and glassware.
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][6][7]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small spills, and if it is safe to do so, gently cover the spill with an absorbent material to avoid raising dust.
-
Wearing appropriate PPE, carefully sweep or scoop the material into a designated, labeled hazardous waste container.[11]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated.
5. Disposal Plan:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[10]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a separate, clearly labeled, and sealed container.
-
Never dispose of this chemical down the drain.[10]
-
Waste containers should be stored in a designated hazardous waste accumulation area until they can be collected by a certified hazardous waste disposal company.[5]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.[12]
Experimental Protocols: General Guidance
When citing experiments involving this compound, it is crucial to detail the specific safety precautions taken. For example:
"All manipulations of this compound were performed in a certified chemical fume hood. Personal protective equipment, including safety goggles, nitrile gloves, and a lab coat, was worn at all times. Waste was segregated and disposed of as hazardous chemical waste in accordance with institutional EHS guidelines."
Visual Workflow: Chemical Spill Response
The following diagram outlines the step-by-step procedure for responding to a chemical spill of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 10. benchchem.com [benchchem.com]
- 11. sciencing.com [sciencing.com]
- 12. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
